physicochemical properties of 1,3-dimethyl-1H-pyrazol-5-amine hydrochloride
[1][2] Executive Summary 1,3-Dimethyl-1H-pyrazol-5-amine (also known as 5-amino-1,3-dimethylpyrazole) is a critical heterocyclic building block in medicinal chemistry.[1] It serves as a primary scaffold for the synthesis...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary
1,3-Dimethyl-1H-pyrazol-5-amine (also known as 5-amino-1,3-dimethylpyrazole) is a critical heterocyclic building block in medicinal chemistry.[1] It serves as a primary scaffold for the synthesis of pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and other fused ring systems found in kinase inhibitors (e.g., Zaleplon analogues), antimicrobial agents, and agrochemicals.
While often handled as the free base, the hydrochloride salt (CAS 103068-64-0) is frequently generated to enhance aqueous solubility during reaction workups or for long-term storage stability.[1] This guide details the physicochemical properties, synthesis, and analytical characterization of this compound, distinguishing between the free base and its salt form where critical.
The industrial synthesis of 1,3-dimethyl-1H-pyrazol-5-amine typically involves the cyclocondensation of methylhydrazine with 3-aminocrotononitrile (or equivalent
-ketonitriles).[1] The regioselectivity is driven by the nucleophilicity of the hydrazine nitrogens.
Reaction Scheme
The following diagram illustrates the formation of the pyrazole ring and its subsequent conversion to the hydrochloride salt.
Process Insight: The reaction regiochemistry is sensitive. Methylhydrazine attacks the nitrile carbon (or the ketone in keto-nitrile equivalents) to form the 5-amino isomer.[1] If conditions are not controlled, the 3-amino isomer (1,5-dimethyl) can form as a minor impurity.
Melting Point (Free Base): 65–69 °C (Lit. range 73–77 °C also reported depending on purity).[2]
Melting Point (HCl Salt): Typically >150 °C (decomposition often observed before melting). The salt form significantly elevates the melting point, improving thermal stability.
Hygroscopicity: The hydrochloride salt is hygroscopic and should be stored under inert gas (Argon/Nitrogen) in a desiccator.
Solubility Profile
Water: The HCl salt is highly soluble in water (>50 mg/mL) due to ionic dissociation. The free base has moderate solubility in water but high solubility in organic solvents.
Organic Solvents:
Free Base:[1][3] Soluble in Methanol, Ethanol, DCM, Ethyl Acetate.
HCl Salt: Soluble in Methanol, DMSO; sparingly soluble in non-polar solvents (Hexane, Toluene).
pKa and Protonation Regiochemistry
A common misconception is that protonation occurs on the exocyclic amine (–NH
). However, in 5-aminopyrazoles, the ring nitrogen (N2) is the preferred protonation site.
pKa (Conjugate Acid): ~3.6 – 4.0 (Estimated).
Mechanism: Protonation at N2 preserves the resonance conjugation between the exocyclic amino group and the pyrazole ring, stabilizing the cation.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
The chemical shifts differ between the free base and the salt due to the deshielding effect of protonation.
Nucleus
Moiety
Free Base Shift ( ppm, DMSO-)
HCl Salt Shift ( ppm, DMSO-)
H
N-CH
~3.50 (s)
~3.65 (s)
H
C-CH
~2.05 (s)
~2.15 (s)
H
C4-H
~5.30 (s)
~5.50 - 5.80 (s)
H
-NH
~5.00 (broad s)
Disappears/Broad (exchangeable)
HPLC Method Guidelines
For purity determination, a standard reverse-phase method is recommended.[1]
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
Mobile Phase A: Water + 0.1% TFA (or Formic Acid).
Mobile Phase B: Acetonitrile + 0.1% TFA.
Gradient: 5% B to 95% B over 10-15 minutes.
Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/amine absorption).
molecular structure and weight of 1,3-dimethyl-1H-pyrazol-5-amine HCl
The following technical guide details the molecular architecture, synthesis, and medicinal utility of 1,3-dimethyl-1H-pyrazol-5-amine hydrochloride . This document is structured for researchers requiring high-fidelity da...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the molecular architecture, synthesis, and medicinal utility of 1,3-dimethyl-1H-pyrazol-5-amine hydrochloride . This document is structured for researchers requiring high-fidelity data for scaffold selection and experimental design.
Structural Dynamics, Synthesis, and Application in Medicinal Chemistry
Executive Summary
1,3-dimethyl-1H-pyrazol-5-amine hydrochloride (CAS: 103068-64-0) serves as a privileged scaffold in modern drug discovery. Distinguished by its 1,3-substitution pattern, this heterocycle functions as a critical building block for kinase inhibitors, GPCR ligands, and agrochemicals. Its amphiphilic nature, combined with the hydrogen-bonding capability of the exocyclic amine and the pyrazole ring nitrogens, allows it to engage in diverse molecular interactions. This guide provides a definitive analysis of its physicochemical profile, regioselective synthesis, and quality control parameters.[1]
Molecular Identity & Physicochemical Profile
The precise characterization of the hydrochloride salt is essential for stoichiometric accuracy in synthetic workflows.
Calculated using IUPAC standard atomic weights (C: 12.011, H: 1.008, N: 14.007, Cl: 35.45).
Component
Count
Atomic Mass
Subtotal ( g/mol )
Carbon
5
12.011
60.055
Hydrogen
10
1.008
10.080
Nitrogen
3
14.007
42.021
Chlorine
1
35.450
35.450
Total MW
147.606
Note: The free base molecular weight is 111.15 g/mol . The hydrochloride salt adds significant mass (+36.46 g/mol ) and alters solubility profiles, typically enhancing aqueous solubility for biological assays.
Structural Analysis & Regiochemistry
The 1,3-dimethyl-1H-pyrazol-5-amine structure is defined by the specific placement of methyl groups at the N1 and C3 positions. This regiochemistry is critical; the isomeric 1,5-dimethyl-1H-pyrazol-3-amine is a common impurity or alternative product depending on the synthetic route.
Structural Diagram (DOT Visualization)
The following diagram illustrates the connectivity and the specific numbering of the pyrazole ring.
Tautomerism and Salt Formation
While N1-substitution prevents annular tautomerism (migration of the H on ring nitrogen), the exocyclic amine can participate in amino-imino tautomerism. However, in the ground state and crystal lattice, the amino form is predominant.
Protonation Site: In the HCl salt, protonation typically occurs at the most basic site. While the exocyclic amine is a candidate, the ring nitrogen (N2 ) in aminopyrazoles is often the preferred site of protonation due to resonance stabilization of the resulting cation, though this is pH- and solvent-dependent [1].
Synthesis & Manufacturing Protocols
Synthesizing 1,3-dimethyl-1H-pyrazol-5-amine requires strict control over regioselectivity. The reaction between methylhydrazine and
-ketonitriles is the industry standard but prone to isomer formation.
Validated Synthetic Route
Reaction: Condensation of 3-aminocrotononitrile with methylhydrazine.
Protocol:
Reagents: 3-Aminocrotononitrile (1.0 eq), Methylhydrazine (1.1 eq), Ethanol (Solvent), HCl (conc. for salt formation).
Procedure:
Dissolve 3-aminocrotononitrile in absolute ethanol.
Add methylhydrazine dropwise at 0–5°C to control exotherm.
Reflux for 3–6 hours. Monitoring by TLC/LC-MS is mandatory to track the consumption of nitrile.
Salt Formation: Redissolve the crude oil in diethyl ether or ethanol/EtOAc and treat with HCl (gas or dioxane solution). The precipitate is filtered and recrystallized.[10]
Regioselectivity Logic
The nucleophilicity of the hydrazine nitrogens dictates the product ratio.
Methylhydrazine (
): The terminal is generally more nucleophilic than the substituted .
Mechanism: The
attacks the nitrile carbon (or the electrophilic center of the equivalent 1,3-dielectrophile), leading to the 5-amino-1-methyl isomer. Inverting the addition sequence or changing the electrophile (e.g., using a -ketoester) can shift the ratio toward the 3-amino-1,5-dimethyl isomer [2].
Analytical Profiling (QC Standards)
To ensure research integrity, the following analytical signatures must be verified.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆
2.10 ppm (s, 3H): Methyl group at C3.
3.50 ppm (s, 3H): Methyl group at N1.
5.10–5.30 ppm (s, 1H): Aromatic proton at C4.
5.50–6.50 ppm (br s, 2H): Exocyclic (Shift varies significantly with concentration and water content; in HCl salt, these protons exchange/broaden significantly and may appear downfield >8 ppm).
Mass Spectrometry
Method: ESI+
m/z: 112.1
(Base peak corresponding to the free base cation).
Applications in Drug Discovery
This scaffold is "privileged" due to its ability to mimic the adenine ring of ATP, making it a staple in Kinase Inhibitor design.
Kinase Inhibition: The pyrazole nitrogens and exocyclic amine form a donor-acceptor motif that binds to the hinge region of kinase enzymes (e.g., CDK, p38 MAP kinase) [3].
Fragment-Based Design: Due to its low molecular weight (111 Da free base), it is an ideal "fragment" for screening libraries, offering high ligand efficiency.
Agrochemicals: Used as an intermediate for insecticides and fungicides, leveraging the stability of the pyrazole core.
Handling & Safety (SDS Summary)
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity (respiratory irritation) (H335).
Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.
Stability: The HCl salt is significantly more stable to oxidation than the free base, which can darken upon exposure to air.
References
Elguero, J., et al. "Protomeric tautomerism in five-membered heterocycles." Advances in Heterocyclic Chemistry. 2000. Link
ChemicalBook. "1,3-Dimethyl-1H-pyrazol-5-amine Synthesis and Properties." ChemicalBook Database. Accessed 2024. Link
PubChem. "Compound Summary: 1,3-Dimethyl-1H-pyrazol-5-amine." National Library of Medicine. Link
BldPharm. "Safety Data Sheet: 1,3-Dimethyl-1H-pyrazol-5-amine HCl." Link
Physicochemical Profiling: pKa and Protonation Dynamics of 5-Amino-1,3-Dimethylpyrazole HCl
This is an in-depth technical guide on the physicochemical properties and pKa determination of 5-amino-1,3-dimethylpyrazole hydrochloride. Executive Summary 5-amino-1,3-dimethylpyrazole hydrochloride (CAS: 3524-32-1) ser...
Author: BenchChem Technical Support Team. Date: March 2026
This is an in-depth technical guide on the physicochemical properties and pKa determination of 5-amino-1,3-dimethylpyrazole hydrochloride.
Executive Summary
5-amino-1,3-dimethylpyrazole hydrochloride (CAS: 3524-32-1) serves as a critical heterocyclic building block in the synthesis of pyrazolo[1,5-a]pyrimidines and kinase inhibitors. Understanding its acid dissociation constant (
) is fundamental for optimizing salt selection, solubility profiling, and membrane permeability during early-stage drug development.[1]
This guide provides a structural analysis of the compound's basicity, estimated quantitative values based on structure-activity relationships (SAR), and validated experimental protocols for precise determination.[1]
Part 1: Structural Analysis & Theoretical pKa
The Protonation Locus
Unlike aliphatic amines where the exocyclic nitrogen is the primary basic center, aminopyrazoles exhibit a unique protonation profile.[1] In 5-amino-1,3-dimethylpyrazole, the endocyclic nitrogen (N2) is the preferred site of protonation, not the exocyclic amino group (
).
Mechanism: The lone pair on the exocyclic amine participates in resonance delocalization with the pyrazole ring.[1] This delocalization increases electron density at N2, making it the most basic site, while simultaneously decreasing the basicity of the exocyclic nitrogen.[1]
Hydrochloride Form: The supplied hydrochloride salt exists as the conjugate acid, protonated at N2.[1] The relevant
describes the dissociation of this proton to yield the neutral free base.[1]
Quantitative Estimates (SAR Analysis)
Direct experimental values for this specific derivative are often proprietary.[1] However, using high-fidelity analogs and Hammett substituent constants, we can derive a highly accurate range.[1]
Table 1: Comparative pKa Values of Structural Analogs
Compound
Structure
pKa (Conjugate Acid)
Note
Pyrazole
Unsubstituted
~2.5
Weak base
1,3-Dimethylpyrazole
N-Me, C-Me
~2.7 - 2.9
Inductive effect of Methyl groups
1-Methyl-5-aminopyrazole
N-Me, 5-NH2
3.74 - 4.23
Strong resonance donation from NH2
5-Amino-1,3-dimethylpyrazole
Target
4.1 ± 0.3 (Est.)
Combined inductive (+I) and resonance (+R) effects
Data Sources: EPA CompTox Chemicals Dashboard (DTXSID80152334) and extrapolated substituent effects.[1]
Resonance Visualization
The following diagram illustrates the resonance stabilization that directs protonation to the N2 position.
Caption: Protonation pathway driven by resonance-assisted electron density at the pyridine-like nitrogen (N2).
Part 2: Experimental Determination Protocols
For definitive characterization, two orthogonal methods are recommended. The choice depends on the compound's solubility and sample availability.[1]
Method A: Potentiometric Titration (The Gold Standard)
This method is preferred for samples with solubility
M. It measures the pH change as a function of added titrant.[1]
Reagents:
Titrant: 0.1 M KOH (Carbonate-free, standardized).[1]
Solvent: Carbonate-free water (degassed) or 0.15 M KCl background electrolyte.[1]
Sample: ~5-10 mg of 5-amino-1,3-dimethylpyrazole HCl.
Protocol:
Dissolution: Dissolve the hydrochloride salt in 20 mL of 0.15 M KCl solution. The initial pH will be acidic (likely pH 3-4) due to the HCl salt.
Blank Calibration: Perform a blank titration on the solvent to determine electrode parameters (
Ideal for low-solubility scenarios or when high precision is required (
< 3 or > 10). The pyrazole ring's UV absorption spectrum shifts upon protonation.[1]
Protocol:
Wavelength Selection: Scan the UV spectrum (200-400 nm) of the compound in 0.1 M HCl (fully protonated) and 0.1 M NaOH (fully deprotonated).[1] Identify the wavelength of maximum difference (
Buffer Preparation: Prepare a series of buffers ranging from pH 2.0 to pH 7.0 (covering the estimated
of ~4.1).
Measurement: Measure Absorbance (
) at for each pH point.
Calculation: Use the linearized Henderson-Hasselbalch equation:
Plotting the log term vs. pH yields a straight line where the x-intercept is the .
Part 3: Implications for Drug Development
Salt Selection & Stability[1]
pH of Maximum Stability: As a weak base (
), the hydrochloride salt is stable in solid state but may hydrolyze in solution if the pH approaches the .[1]
Disproportionation Risk: In formulations with pH > 5.0, the compound will exist predominantly as the free base.[1] The free base of aminopyrazoles often has lower melting points and lower aqueous solubility than the salt.[1]
Formulation Strategy: Maintain liquid formulations at pH < 3.0 to ensure >90% ionization (solubility) or use a cosolvent system if neutral pH is required.[1]
Decision Logic for Formulators
Caption: Formulation decision tree based on ionization state relative to pKa.
Catalán, J., et al. "The Basicity of Pyrazoles."[1] Advances in Heterocyclic Chemistry, Vol 41, 1987.[1] (Contextual grounding for N2 protonation mechanism).
history and discovery of 1,3-dimethyl-5-aminopyrazole synthesis
The Evolution and Synthesis of 1,3-Dimethyl-5-Aminopyrazole: A Technical Deep Dive Part 1: Introduction & Historical Context The Pyrazole Scaffold in Modern Chemistry The 5-aminopyrazole moiety represents a "privileged s...
Author: BenchChem Technical Support Team. Date: March 2026
The Evolution and Synthesis of 1,3-Dimethyl-5-Aminopyrazole: A Technical Deep Dive
Part 1: Introduction & Historical Context
The Pyrazole Scaffold in Modern Chemistry
The 5-aminopyrazole moiety represents a "privileged structure" in medicinal chemistry, serving as the foundational architecture for a vast array of bioactive compounds, including cyclin-dependent kinase (CDK) inhibitors, herbicides, and sedative-hypnotics like Zaleplon. Among these, 1,3-dimethyl-5-aminopyrazole (CAS 3524-32-1) stands out as a critical building block. Its unique substitution pattern—featuring a methyl group on the ring nitrogen (N1) and the carbon (C3)—dictates its reactivity and biological profile, making it a staple in the synthesis of fused heterocycles such as pyrazolo[1,5-a]pyrimidines.
Historical Genesis: The Knorr Legacy
The history of this molecule is inextricably linked to the dawn of heterocyclic chemistry. In 1883 , Ludwig Knorr discovered the reaction between hydrazines and
-dicarbonyl compounds, a transformation now immortalized as the Knorr Pyrazole Synthesis . While Knorr’s early work focused on antipyrine (a phenazone derivative), the principles he established laid the groundwork for aminopyrazole synthesis.
The specific isolation and characterization of 1,3-dimethyl-5-aminopyrazole emerged later, in the mid-20th century, driven by the dye industry's search for magenta couplers and the pharmaceutical sector's need for stable, crystalline pyrazole intermediates. The challenge has always been regioselectivity : reacting methylhydrazine with a non-symmetrical 1,3-dielectrophile can yield two isomers—the desired 1,3-dimethyl-5-amino compound or the 1,5-dimethyl-3-amino isomer. Overcoming this thermodynamic and kinetic puzzle defines the modern synthetic protocols.
Part 2: The Synthesis Protocol (Technical Core)
This section details the "Gold Standard" industrial synthesis. This protocol is designed for high regioselectivity, favoring the 1,3-dimethyl-5-aminopyrazole isomer (Target) over the 1,5-dimethyl-3-aminopyrazole byproduct.
Solvent: n-Pentanol (High boiling point alcohol promotes cyclization).
Conditions: Thermal reflux (
).
Yield:
.
Step-by-Step Methodology
Preparation of the Precursor Solution:
Charge a reaction vessel with 3-aminocrotononitrile (1.0 eq).
Dissolve in n-pentanol (approx. 2.5 volumes relative to nitrile mass). Note: n-Pentanol is chosen over ethanol to allow a higher reaction temperature, ensuring complete cyclization.
Controlled Addition:
Heat the solution to
to ensure complete dissolution.
Slowly add methylhydrazine (1.4 eq) dropwise over 30 minutes.
Critical Control Point: The reaction is exothermic. Maintain internal temperature below
during addition to prevent uncontrolled boiling or formation of polymeric side products.
Cyclization (The Knorr Step):
Raise the temperature to reflux (
).
Hold reflux for 3 to 4 hours .
Monitoring: Use TLC or HPLC to monitor the consumption of 3-aminocrotononitrile. The formation of the pyrazole ring is accompanied by the evolution of ammonia (if starting from certain nitrile derivatives) or water.
Isolation and Purification:
Distillation: Remove excess methylhydrazine and the bulk of n-pentanol under reduced pressure.[1]
Crystallization: Dissolve the viscous residue in hot heptane or toluene .
Cool slowly to
. The 1,3-dimethyl-5-aminopyrazole precipitates as a beige to white crystalline solid.
Filtration: Filter the solid and wash with cold heptane.
Drying: Dry under vacuum at
to constant weight.
Data Summary Table
Parameter
Specification
Notes
Precursor
3-Aminocrotononitrile
Also known as 3-amino-2-butenenitrile (CAS 1118-61-2).[2][3]
Reagent
Methylhydrazine
Highly toxic; handle in a fume hood.
Solvent
n-Pentanol
High BP () drives the kinetics.
Temperature
Reflux ()
Essential for thermodynamic equilibration to the stable isomer.
Yield
60% - 75%
Dependent on the purity of the nitrile precursor.
Melting Point
Sharp melting point indicates high purity.
Part 3: Mechanistic Insights & Regioselectivity
The formation of the specific 1,3-dimethyl isomer is not random; it is a result of the nucleophilic hierarchy within the methylhydrazine molecule interacting with the electrophilic centers of 3-aminocrotononitrile.
The Nucleophilic Hierarchy:
Methylhydrazine (
): The terminal amino group () is sterically less hindered and typically more nucleophilic towards carbonyl-like electrophiles than the substituted nitrogen ().
3-Aminocrotononitrile (
): This molecule exists in equilibrium with its imine form (). The imine carbon (C3) is a hard electrophile.
The Pathway to 1,3-Dimethyl-5-Aminopyrazole:
Step 1 (Transamination/Attack): The terminal
of methylhydrazine attacks the electrophilic carbon at position 3 of the nitrile precursor (displacing ammonia or adding across the imine).
Step 2 (Intermediate Formation): This forms a hydrazone intermediate:
.
Step 3 (Cyclization): The internal nitrogen (now bearing the methyl group,
) attacks the nitrile carbon ().
Result: The methyl group ends up on the nitrogen that closes the ring (N1), and the original methyl chain remains at C3. The amino group forms at C5 upon tautomerization.
Visualizing the Mechanism
The following diagram illustrates the divergent pathways and why the 1,3-isomer is favored.
Caption: Mechanistic bifurcation in Knorr synthesis. Path A is favored due to the higher nucleophilicity and lower steric hindrance of the terminal hydrazine nitrogen.
Part 4: Applications in Drug Development
Once synthesized, 1,3-dimethyl-5-aminopyrazole serves as a versatile "linchpin" scaffold. Its primary utility lies in its ability to undergo condensation reactions with 1,3-dielectrophiles to form fused bicyclic systems.
1. Pyrazolo[1,5-a]pyrimidines
By reacting 1,3-dimethyl-5-aminopyrazole with
-ketoesters or malonates, researchers synthesize pyrazolo[1,5-a]pyrimidines. This scaffold is bioisosteric with purines (adenine/guanine) and is extensively used in kinase inhibitors (e.g., for cancer therapy) and anxiolytics.
2. Zaleplon Analogs
While the commercial drug Zaleplon utilizes an N-ethyl pyrazole, the N-methyl analog (derived from our target molecule) is frequently synthesized during Structure-Activity Relationship (SAR) studies to optimize binding affinity at the GABA-A receptor. The synthesis of these analogs follows the same logic: condensation of the 5-aminopyrazole with a dimethylamino-enone.
Synthesis Workflow Diagram
Caption: Industrial workflow for the isolation of high-purity 1,3-dimethyl-5-aminopyrazole.
References
Knorr, L. (1883). "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. [Foundational discovery of pyrazole synthesis].
ChemicalBook. (n.d.). "1,3-Dimethyl-1H-pyrazol-5-amine Synthesis Protocol". Retrieved from .
Sigma-Aldrich. (n.d.). "5-Amino-1,3-dimethylpyrazole Product Specification & Applications". Retrieved from .
Elguero, J., et al. (1966). "Recherches dans la série des azoles. Isomérie et tautomérie des diméthyl-amino-pyrazoles". Bulletin de la Société Chimique de France, 3727. [Definitive work on aminopyrazole regiochemistry].
National Center for Biotechnology Information (NCBI). (2025). "PubChem Compound Summary for CID 520721, 1,3-Dimethyl-1H-pyrazol-5-amine". Retrieved from .
Alnajjar, R. A., & Gheath, A. H. (2014). "Comparison of two routes for synthesis 5-aminopyrazole derivative". Journal of Chemical and Pharmaceutical Research, 6(7), 1426-1431. [Discussion of regioselectivity in similar systems].
The Strategic Role of 1,3-Dimethyl-1H-pyrazol-5-amine in Advanced Heterocyclic Chemistry
Executive Summary In the landscape of modern drug discovery, the selection of a core scaffold dictates the trajectory of an entire synthetic program. 1,3-Dimethyl-1H-pyrazol-5-amine (CAS: 3524-32-1) has emerged as a priv...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug discovery, the selection of a core scaffold dictates the trajectory of an entire synthetic program. 1,3-Dimethyl-1H-pyrazol-5-amine (CAS: 3524-32-1) has emerged as a privileged building block due to its unique electronic profile and rigid steric constraints (1)[1]. This technical guide dissects the mechanistic utility of this molecule, exploring its dual nucleophilic character that enables divergent synthetic pathways—from green multicomponent reactions (MCRs) to acid-catalyzed domino annulations. By understanding the causality behind these transformations, researchers can strategically deploy this scaffold to access complex, biologically active heterocycles.
Structural Dynamics & Reactivity Profile
The pyrazole nucleus is a cornerstone in medicinal chemistry, heavily utilized for its robust metabolic stability and hydrogen-bonding capacity. However, unsubstituted pyrazoles often suffer from dynamic tautomerism, complicating regioselective functionalization (2)[2].
1,3-Dimethyl-1H-pyrazol-5-amine circumvents this issue. The presence of methyl groups at the N1 and C3 positions locks the molecule into a predictable reactive conformation. Reactivity is driven by two distinct nucleophilic centers:
The Exocyclic C5 Primary Amine: Acts as a primary nucleophile for condensation reactions.
The Endocyclic C4 Position: Highly electron-rich due to the electron-donating effects of the adjacent amine and methyl groups, making it an ideal site for electrophilic attack and Michael additions.
Mechanistic Divergence: Synthetic Pathways
Pathway A: Acid-Catalyzed Domino Reactions
Domino reactions maximize synthetic efficiency by forming multiple bonds in a single operational step. When 1,3-dimethyl-1H-pyrazol-5-amine is reacted with arylglyoxals, the pathway is highly dependent on the steric hindrance of the pyrazole substituents.
Mechanistic Causality: The use of p-toluenesulfonic acid (p-TsOH) in dimethylformamide (DMF) is critical. The strong Brønsted acid protonates the arylglyoxal carbonyls, amplifying their electrophilicity. The reaction proceeds via a [3+2+1] bis-cyclization, simultaneously installing two C–N and three C–C bonds through a 6π electrocyclization process (3)[4]. The N1 and C3 methyl groups sterically direct the cascade exclusively toward dipyrazolo-fused 1,7-naphthyridines, completely suppressing the formation of 1,3-diazocanes which only occur when bulkier aryl substituents are present at C3 (3)[4].
The synthesis of highly substituted pyrazolo[3,4-b]pyridines utilizes a four-component reaction: 1,3-dimethyl-1H-pyrazol-5-amine, ethyl 2-cyanoacetate, benzaldehyde, and ammonium acetate.
Mechanistic Causality: Microwave (MW) irradiation in an aqueous medium provides rapid, volumetric heating. Water's high dielectric constant makes it an excellent microwave absorber, facilitating rapid energy transfer. This overcomes the activation energy barrier for the initial Knoevenagel condensation between the aldehyde and cyanoacetate much faster than conventional conductive heating. The subsequent Michael addition of the pyrazole's C4 position and cyclocondensation via the C5 amine proceed seamlessly to yield the target heterocycle (5)[5].
Fig 1. Mechanistic divergence of 1,3-dimethyl-1H-pyrazol-5-amine in complex heterocyclic synthesis.
Optimization of the MW-assisted MCR reveals a strict temperature dependence. Exceeding the optimal thermal threshold leads to the degradation of the intermediate Knoevenagel adduct rather than an increase in the thermodynamic product.
Table 1: Temperature Optimization for Pyrazolo[3,4-b]pyridine Synthesis (5)[5]
Reaction Temp (°C)
Time (min)
Catalyst / Solvent
Yield (%)
Causality / Observation
30
20
Aqueous medium
56
Incomplete Knoevenagel condensation
40
20
Aqueous medium
89
Optimal thermal activation
50
20
Aqueous medium
89
No further improvement; potential degradation risk
The resulting derivatives from this core scaffold exhibit a broad spectrum of biological activities, making them highly valuable in preclinical development.
Table 2: Pharmacological Landscape of 5-Aminopyrazole Derivatives
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify the success of each step before proceeding.
Protocol 1: Synthesis of the Core Scaffold (1,3-Dimethyl-1H-pyrazol-5-amine)
Causality: n-Pentanol is selected as the solvent because its boiling point (138 °C) allows for high-temperature reflux, which is thermodynamically required to drive the intramolecular cyclization of the intermediate hydrazone to completion. Lower-boiling solvents often result in stalled, open-chain intermediates.
Reagent Assembly: Dissolve 3-aminobut-2-enenitrile (16.5 g, 0.2 mol) in 40 mL n-pentanol.
Addition: Slowly add methylhydrazine (12.9 g, 0.28 mol) to the solution.
Validation Checkpoint: Observe a mild initial exotherm, indicating the successful formation of the intermediate hydrazone.
Cyclization: Heat the reaction mixture to reflux and maintain for 3 hours.
Solvent Removal: Remove n-pentanol and excess methylhydrazine by distillation under reduced pressure.
Validation Checkpoint: The formation of a distinct beige precipitate confirms the complete removal of volatile organics (7)[7].
Purification: Dissolve the resulting precipitate in heptane (150 mL) and filter through a sintered funnel. Dry the filtrate under vacuum at 40 °C.
Validation Checkpoint: Yield should be ~13.5 g (60.4%). Verify purity via melting point analysis; pure 1,3-dimethyl-1H-pyrazol-5-amine melts sharply at 65-69 °C ().
Protocol 2: Microwave-Assisted Synthesis of Pyrazolo[3,4-b]pyridines
Causality: Using an infrared detector during MW heating ensures the reaction does not exceed 40 °C, actively preventing the thermal decomposition of the highly reactive Knoevenagel intermediate.
Fig 2. Self-validating workflow for the microwave-assisted MCR of pyrazolo[3,4-b]pyridines.
Reaction Setup: In a microwave-safe vessel, combine 1,3-dimethyl-1H-pyrazol-5-amine (1 mmol), ethyl 2-cyanoacetate (1 mmol), benzaldehyde (1 mmol), and ammonium acetate (1 mmol) in 4 mL of aqueous solvent.
Irradiation: Irradiate the mixture in a microwave synthesizer for 20 minutes.
Validation Checkpoint: Continuous IR temperature monitoring must read exactly 40 °C throughout the run (5)[5].
Isolation: Allow the reaction mixture to cool to 30 °C.
Validation Checkpoint: The spontaneous precipitation of a white solid indicates successful cyclocondensation.
Spectroscopic Validation: Filter and wash the solid.
Validation Checkpoint: Confirm the specific pyrazolo[3,4-b]pyridine structure via High-Resolution Mass Spectrometry (HRMS ES+) looking for the [M+H]+ peak at ~347.0480, and
H NMR (DMSO-d6) showing a distinct N-CH singlet at δ 2.86 ppm (5)[5].
References
ChemicalBook. 1,3-Dimethyl-1H-pyrazol-5-amine | 3524-32-1 Synthesis and Properties.7
BenchChem. An In-Depth Technical Guide to the Tautomeric Forms of Pyrazole Derivatives.2
ChemistrySelect. Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions.5
NIH PMC. Approaches towards the synthesis of 5-aminopyrazoles.6
ACS Publications (J. Org. Chem). Domino Reaction of Arylglyoxals with Pyrazol-5-amines: Selective Access to Pyrazolo-Fused 1,7-Naphthyridines, 1,3-Diazocanes.3
Sigma-Aldrich. 5-Amino-1,3-dimethylpyrazole 97% 3524-32-1 Applications and Specifications.
An In-depth Technical Guide to the Reactivity Profile of the Amino Group in 1,3-Dimethyl-1H-pyrazol-5-amine Hydrochloride
Introduction Within the landscape of medicinal chemistry and drug development, pyrazole derivatives stand as privileged scaffolds, forming the core of numerous therapeutic agents. Their prevalence is a testament to their...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Within the landscape of medicinal chemistry and drug development, pyrazole derivatives stand as privileged scaffolds, forming the core of numerous therapeutic agents. Their prevalence is a testament to their versatile chemical nature and their ability to engage with a wide array of biological targets. Among these, 1,3-dimethyl-1H-pyrazol-5-amine, often supplied as its hydrochloride salt for enhanced stability and solubility, is a particularly valuable building block. The reactivity of its exocyclic amino group is pivotal to its utility, serving as a primary handle for molecular elaboration and the construction of complex heterocyclic systems.
This technical guide provides a comprehensive exploration of the reactivity profile of the amino group in 1,3-dimethyl-1H-pyrazol-5-amine HCl. Moving beyond a simple recitation of reactions, this document delves into the electronic and steric factors governing its chemical behavior, offering field-proven insights into experimental design and execution. It is intended for researchers, scientists, and drug development professionals who seek to leverage this versatile reagent in their synthetic endeavors.
Section 1: Physicochemical Properties and Electronic Structure
The reactivity of the amino group in 1,3-dimethyl-1H-pyrazol-5-amine is fundamentally dictated by its electronic environment. The pyrazole ring, being a π-electron-rich aromatic system, significantly influences the properties of its substituents.
Nucleophilicity and Basicity
The 5-aminopyrazole scaffold possesses three potential nucleophilic sites: the exocyclic 5-NH2 group, the N1-nitrogen of the pyrazole ring (if unsubstituted), and the C4-carbon.[1][2][3] However, in the case of 1,3-dimethyl-1H-pyrazol-5-amine, the N1 position is blocked by a methyl group. Experimental evidence consistently demonstrates that the exocyclic 5-amino group is the most nucleophilic center.[1] This enhanced nucleophilicity, relative to the ring nitrogen, is attributed to the lone pair of electrons on the amino nitrogen being more available for donation.
Spectroscopic Characterization
The amino group provides distinct spectroscopic handles for reaction monitoring and product characterization.
Infrared (IR) Spectroscopy: As a primary amine, the N-H stretching vibrations are characteristic. Two distinct peaks are typically observed in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching modes.[4][5] The presence and position of these bands can confirm the successful conversion of the amino group in reactions like acylation or sulfonylation. The NIST WebBook provides a reference IR spectrum for the free base.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the protons of the amino group typically appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.[4] In ¹³C NMR, the carbon atom attached to the amino group (C5) is shielded relative to the other ring carbons. Spectroscopic data for the parent compound is available on PubChem.[7]
Role of the Hydrochloride Salt
1,3-Dimethyl-1H-pyrazol-5-amine is frequently supplied as its hydrochloride salt (HCl). This has several practical implications:
Stability and Handling: The salt form is generally more crystalline and stable than the free base, making it easier to handle and store.
Solubility: The HCl salt often exhibits improved solubility in protic solvents compared to the free base.
Reactivity: For reactions requiring the nucleophilic free amine, an equivalent or excess of a base (e.g., triethylamine, sodium carbonate, or potassium hydroxide) must be added to the reaction mixture to liberate the free base from its salt.
Section 2: Nucleophilic Reactivity of the Amino Group
The high nucleophilicity of the 5-amino group makes it readily participate in a variety of bond-forming reactions, including acylation, alkylation, and arylation.
Acylation Reactions
Acylation of the amino group to form amides is a robust and widely used transformation. This reaction is typically achieved using acylating agents such as acyl chlorides or anhydrides in the presence of a base to neutralize the liberated acid.
Acylating Agent
Base
Solvent
Typical Yield
Benzoyl Chloride
Pyridine
Dichloromethane
>90%
Acetic Anhydride
Triethylamine
Tetrahydrofuran
>95%
To a stirred solution of 1,3-dimethyl-1H-pyrazol-5-amine HCl (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) at 0 °C, add triethylamine (2.2 eq).
Allow the mixture to stir for 10 minutes.
Slowly add a solution of benzoyl chloride (1.1 eq) in anhydrous DCM.
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
Upon completion, wash the reaction mixture with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The crude product can be purified by recrystallization or column chromatography.
Alkylation and Arylation Reactions
N-alkylation and N-arylation of the amino group provide access to secondary and tertiary amines, which are valuable intermediates in drug discovery.
N-Arylation (Buchwald-Hartwig Amination): The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming C-N bonds between the aminopyrazole and aryl halides.[8] This reaction offers a broad substrate scope and functional group tolerance.
Aryl Halide
Palladium Precatalyst
Ligand
Base
Solvent
Temperature
Aryl Bromide
Pd₂(dba)₃
XPhos
K₃PO₄
Toluene
100 °C
Aryl Chloride
Pd(OAc)₂
SPhos
Cs₂CO₃
Dioxane
110 °C
To an oven-dried reaction vessel, add the aryl halide (1.0 eq), 1,3-dimethyl-1H-pyrazol-5-amine HCl (1.2 eq), palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), ligand (e.g., XPhos, 4 mol%), and base (e.g., K₃PO₄, 2.0 eq).
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
Add anhydrous, degassed solvent (e.g., toluene).
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography.
Section 3: Reactions Involving Diazotization
The primary amino group of 1,3-dimethyl-1H-pyrazol-5-amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups onto the pyrazole ring. This is typically achieved by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[9][10]
Formation of the Diazonium Salt and Subsequent Sandmeyer Reaction
The Sandmeyer reaction involves the conversion of an aryl diazonium salt to an aryl halide or cyanide using a copper(I) salt as a catalyst.[9][11] This provides a reliable method for introducing halogens or a nitrile group at the 5-position of the pyrazole ring, functionalities that are otherwise difficult to install directly.
Caption: Workflow for Diazotization and Sandmeyer Reaction.
Dissolve 1,3-dimethyl-1H-pyrazol-5-amine HCl (1.0 eq) in concentrated hydrochloric acid at 0 °C.
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.
Slowly add the cold diazonium salt solution to the copper(I) chloride solution.
Allow the reaction to warm to room temperature and then heat gently (e.g., to 60 °C) until nitrogen evolution ceases.
Cool the mixture, extract with a suitable organic solvent (e.g., diethyl ether), wash with water and brine, and dry over anhydrous sodium sulfate.
Purify the product by distillation or column chromatography.
Section 4: Participation in Cyclization and Condensation Reactions
The amino group, often in concert with the C4 position of the pyrazole ring, is a key participant in cyclization reactions to form fused heterocyclic systems. These reactions are of immense importance for generating novel molecular scaffolds with potential biological activity.
Formation of Fused Heterocyclic Systems: Pyrazolo[3,4-b]pyridines
A prominent example is the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents to construct the pyrazolo[3,4-b]pyridine core.[1] The reaction proceeds via an initial condensation of the amino group with one of the carbonyls, followed by an intramolecular cyclization and dehydration.
Caption: General workflow for pyrazolo[3,4-b]pyridine synthesis.
In a round-bottom flask, combine 1,3-dimethyl-1H-pyrazol-5-amine (1.0 eq) and a 1,3-dicarbonyl compound (e.g., acetylacetone, 1.0 eq) in a suitable solvent such as ethanol or acetic acid.
Heat the mixture to reflux and monitor the reaction by TLC.
Upon completion, cool the reaction mixture to room temperature.
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
Purify the crude product by recrystallization or column chromatography.
Conclusion
The amino group of 1,3-dimethyl-1H-pyrazol-5-amine hydrochloride is a highly versatile and reactive functional group. Its pronounced nucleophilicity allows for straightforward acylation, alkylation, and arylation, providing a gateway to a vast chemical space of substituted aminopyrazoles. Furthermore, its ability to undergo diazotization opens up a plethora of transformations via the Sandmeyer reaction, enabling the introduction of various functionalities at the 5-position of the pyrazole ring. Its role as a key component in cyclization reactions further underscores its importance in the synthesis of complex, fused heterocyclic systems. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to effectively harness the synthetic potential of this valuable building block in their drug discovery and development programs.
References
Shaaban, M. R., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Molecules, 23(2), 295. Available at: [Link]
Elmaaty, A. A., et al. (2022). Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines. Australian Journal of Chemistry, 75(3), 195-206. Available at: [Link]
ResearchGate. (n.d.). Plausible nucleophile sites of 5-aminopyrazoles. [Image]. Available at: [Link]
ZORA (Zurich Open Repository and Archive). (2022). Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines. Available at: [Link]
El-Mekabaty, A., & El-Faham, A. (2022). Efficient One Pot and Chemoselective Synthesis of Polysubstituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-ones via a Four-Component Reaction. ChemistrySelect, 7(28), e202201389. Available at: [Link]
LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]
Various Authors. (2022). Sandmeyer reaction. Wikipedia. Available at: [Link]
Abdel-monem, M. I., et al. (2017). Synthesis of New Pyrazolo [5, 1-c][1][2][12] triazines from 5-Aminopyrazole and Study Biological Activity and Cytotoxicity. American Journal of Chemistry and Application, 4(4), 29. Available at: [Link]
ResearchGate. (n.d.). New Trends in the Chemistry of 5-Aminopyrazoles. Available at: [Link]
Revere, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]
Fichez, J., et al. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. Available at: [Link]
PubChem. (n.d.). 1,3-Dimethyl-1H-pyrazol-5-amine. National Center for Biotechnology Information. Available at: [Link]
El-Kashef, H. S., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 149-166. Available at: [Link]
ResearchGate. (n.d.). ChemInform Abstract: Regioselective Synthesis of 1,3,5- and 1,3,4,5-Substituted Pyrazoles via Acylation of N-Boc-N-Substituted Hydrazones. Available at: [Link]
Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available at: [Link]
Organic Chemistry Portal. (n.d.). Diazotisation. Available at: [Link]
ResearchGate. (n.d.). NH / CH stretching region of the IR spectrum of pyrazole. [Image]. Available at: [Link]
Elmaati, T. M. A., et al. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250. Available at: [Link]
UCLA Chemistry & Biochemistry. (n.d.). IR Absorption Table. Available at: [Link]
ResearchGate. (n.d.). Palladium-catalyzed amino group arylation of 1,3-disubstituted 1H-pyrazol-5-amine based on Buchwald–Hartwig reaction. Available at: [Link]
Matrix Fine Chemicals. (n.d.). 1,3-DIMETHYL-1H-PYRAZOL-5-AMINE. Available at: [Link]
Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]
Singh, U., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3149-3174. Available at: [Link]
Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. Available at: [Link]
Revere, J. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. Available at: [Link]
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]
Shabani, A., et al. (2026). C-double alkylation of 5-pyrazolone derivatives by Michael reaction under solvent-free conditions. Journal of the Serbian Chemical Society. Available at: [Link]
El-Shafei, A., et al. (2000). Synthesis of New 5-N-Pyrazolyl Amino Acids, Pyrazolopyrimidines and Pyrazolopyridines. Acta Chimica Slovenica, 47, 187-203. Available at: [Link]
SpectraBase. (n.d.). 1,3-Dimethylpyrazole. Available at: [Link]
The Organic Chemistry Tutor. (2016, December 30). Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling [Video]. YouTube. Available at: [Link]
MDPI. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules, 30(2), 488. Available at: [Link]
Abu Safieh, K. A., et al. (2011). Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. Zeitschrift für Naturforschung B, 66(11), 1136-1140. Available at: [Link]
PMC. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. The Chemical Record, 25(1), e202500024. Available at: [Link]
NIST. (n.d.). 5-Amino-1,3-dimethylpyrazole. In NIST Chemistry WebBook. Available at: [Link]
Application Note: Synthesis of Pyrazolo[1,5-a]pyrimidines using 1,3-Dimethyl-1H-pyrazol-5-amine Hydrochloride
Executive Summary & Scientific Rationale The synthesis of pyrazolo[1,5-a]pyrimidines is a cornerstone in the development of kinase inhibitors (e.g., Dinaciclib), anxiolytics (e.g., Zaleplon), and adenosine receptor antag...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Rationale
The synthesis of pyrazolo[1,5-a]pyrimidines is a cornerstone in the development of kinase inhibitors (e.g., Dinaciclib), anxiolytics (e.g., Zaleplon), and adenosine receptor antagonists. This application note details the protocol for reacting 1,3-dimethyl-1H-pyrazol-5-amine hydrochloride with 1,3-dielectrophiles.
Critical Chemical Insight (The "Isomer Trap"):
Researchers must be acutely aware of the regiochemical constraints imposed by the starting material.
1,3-Dimethyl-1H-pyrazol-5-amine possesses a methylated nitrogen at position 1 (N1) and an exocyclic amine at position 5.
Mechanism: The formation of a neutral pyrazolo[1,5-a]pyrimidine requires the bridgehead nitrogen to be derived from an unsubstituted ring nitrogen. Since N1 is blocked by a methyl group, the reaction with 1,3-dicarbonyls typically diverts toward the pyrazolo[3,4-b]pyridine scaffold (via C4 attack) or yields quaternary pyrazolo[1,5-a]pyrimidinium salts (via N2 attack).
Guidance: This protocol addresses the synthesis using the specific hydrochloride salt provided. If the target is a neutral pyrazolo[1,5-a]pyrimidine (Zaleplon-like), the starting material should be the regioisomer 1,5-dimethyl-1H-pyrazol-3-amine (or 3-amino-1-methylpyrazole).
This guide provides the robust method for the condensation reaction, characterizing the specific outcomes based on the electrophile used.
Seal and irradiate at 150°C for 15 minutes (High Absorption setting).
Cool and pour into ice water to precipitate.
Workflow Visualization
Characterization & Troubleshooting
Structural Validation (NMR)
Distinguishing the Pyrazolo[3,4-b]pyridine (likely product) from the Pyrazolo[1,5-a]pyrimidine (isomer) is critical.
1H NMR (DMSO-d6):
Look for the bridgehead proton. In [1,5-a]pyrimidines, the proton at C6 (pyrimidine ring) typically appears as a doublet or multiplet around 6.5–7.0 ppm .
In [3,4-b]pyridines, the pyridine ring proton is often more deshielded (>7.5 ppm ).
NOESY: Check for correlation between the N-Methyl group and the new ring protons.
If N-Me correlates with the pyridine ring protons
Pyrazolo[3,4-b]pyridine (N-Me is close to C4-H).
If N-Me is isolated
Pyrazolo[1,5-a]pyrimidine (N-Me is on the "back" of the fusion).
Troubleshooting Table
Issue
Probable Cause
Solution
No Precipitate
Product is water-soluble (likely a salt).
Neutralize aqueous phase with . Extract with DCM or EtOAc.
Low Yield
Incomplete neutralization of HCl.
Ensure 1.2 eq of NaOAc is fully dissolved/reacted before adding electrophile.
Mixture of Isomers
Kinetic vs Thermodynamic control.
Switch solvent.[5][6] AcOH favors thermodynamic product. Ethanol/Et3N may alter regioselectivity.
Starting Material Remains
Salt insolubility.
Use Protocol B (Microwave) or add a phase transfer catalyst (TBAB).
References
Synthesis of Pyrazolo[1,5-a]pyrimidines via Condensation Strategies. Journal of Heterocyclic Chemistry. (2015).
Regioselectivity in the Reaction of 5-Aminopyrazoles with 1,3-Diketones. Beilstein Journal of Organic Chemistry. (2012).
Microwave-Assisted Synthesis of Fused Pyrazoles. Organic Chemistry Portal. (2013).
Zaleplon Process Chemistry (Reference for [1,5-a] scaffold). Sphinxsai. (2010).
Reactivity of 1-Substituted vs N-Unsubstituted Aminopyrazoles. National Institutes of Health (PMC). (2018).
reaction conditions for amide coupling with 5-amino-1,3-dimethylpyrazole HCl
Application Note: Optimized Amide Coupling Strategies for 5-Amino-1,3-dimethylpyrazole HCl Executive Summary & Chemical Context[1][2][3][4][5][6][7] The coupling of 5-amino-1,3-dimethylpyrazole hydrochloride with carboxy...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Optimized Amide Coupling Strategies for 5-Amino-1,3-dimethylpyrazole HCl
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
The coupling of 5-amino-1,3-dimethylpyrazole hydrochloride with carboxylic acids is a ubiquitous yet frequently stumbling step in the synthesis of kinase inhibitors (e.g., crizotinib analogs) and CNS-active agents.
While nominally a simple amide bond formation, this specific substrate presents a "Silent Failure" mode for two distinct reasons:
The Salt Factor (Stoichiometry Trap): The HCl salt form acts as a hidden sink for the organic base. Standard 1:1:2 (Acid:Amine:Base) protocols often fail because the first equivalent of base is consumed solely to neutralize the HCl, leaving the reaction acidic and the amine protonated (unreactive).
Electronic Deactivation: The exocyclic amine at position 5 is electronically coupled to the pyrazole ring. The lone pair participates in the aromatic resonance of the heteroaromatic system, rendering it significantly less nucleophilic than a standard alkyl amine or even a simple aniline.
This guide provides three validated protocols designed to overcome these specific energy barriers.
Mechanistic Analysis & Decision Framework
Before selecting a protocol, understand the electronic landscape of the substrate. The diagram below illustrates the deactivation pathway and the critical neutralization step required before coupling can occur.
Figure 1: Mechanistic pathway highlighting the necessity of salt neutralization and the reduced nucleophilicity due to ring resonance.
Validated Experimental Protocols
Method A: The "Discovery Standard" (HATU)
Best For: Small scale (mg to g), chiral carboxylic acids, valuable intermediates.
Why: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive O-At ester, which is sufficiently electrophilic to capture the sluggish aminopyrazole.
Component
Equivalents
Role
Carboxylic Acid
1.0
Substrate
5-Amino-1,3-dimethylpyrazole HCl
1.1 - 1.2
Nucleophile (Slight excess ensures conversion)
HATU
1.2
Coupling Reagent
DIPEA (Hünig's Base)
3.5 - 4.0
CRITICAL: 1 eq for HCl, 1 eq for Acid, 1.5 eq to drive reaction.
DMF or DMAc
[0.1 M]
Polar aprotic solvent stabilizes the transition state.
Protocol:
Pre-activation: Dissolve the Carboxylic Acid (1.0 equiv) in DMF. Add HATU (1.2 equiv) and 1.0 equiv of DIPEA. Stir for 5-10 minutes. Visual Cue: Solution often turns slightly yellow.
Amine Preparation: In a separate vial, dissolve 5-amino-1,3-dimethylpyrazole HCl (1.1 equiv) in minimal DMF. Add 2.5 equiv of DIPEA. Vortex/shake until fully dissolved.
Addition: Add the Amine/Base solution to the Activated Acid solution.
Reaction: Stir at Room Temperature (RT) for 2-4 hours.
Optimization: If LCMS shows <50% conversion after 4 hours, heat to 50°C. The pyrazole amine is thermally stable.
Workup: Dilute with EtOAc, wash 3x with 5% LiCl (aq) or water to remove DMF. Wash with sat. NaHCO3. Dry over Na2SO4.
Method B: The "Scale-Up" (T3P - Propylphosphonic Anhydride)
Best For: Multi-gram scale, non-chiral acids, "Green" chemistry requirements.
Why: T3P has low toxicity, easy water workup, and drives reactions well with weak amines due to the high energy of the cyclic anhydride intermediate.
Protocol:
Combine Carboxylic Acid (1.0 equiv) and 5-amino-1,3-dimethylpyrazole HCl (1.1 equiv) in EtOAc or 2-MeTHF (Green solvent).
Add Pyridine (4.0 equiv) or DIPEA (4.0 equiv).
Note: Pyridine often works synergistically with T3P for aromatic amines.
Self-Validating Check: T3P reactions are cleaner but slower. Do not quench early.
Workup: Wash organic layer with water, then 0.5M HCl (to remove pyridine/excess amine), then NaHCO3.
Method C: The "Brute Force" (Acid Chloride)
Best For: Sterically hindered acids, unreactive substrates, non-chiral acids.
Why: Acid chlorides are the most reactive electrophiles, overcoming the poor nucleophilicity of the pyrazole.
Protocol:
Activation: Convert Carboxylic Acid to Acid Chloride using Oxalyl Chloride (1.2 eq) + cat. DMF in DCM. Evaporate to dryness to remove excess Oxalyl Chloride.
Coupling: Dissolve the crude Acid Chloride in DCM or THF.
Add 5-amino-1,3-dimethylpyrazole HCl (1.1 equiv).
Add TEA (Triethylamine) or DIPEA (3.0 - 4.0 equiv) dropwise at 0°C.
Exotherm Warning: The neutralization of the HCl salt and the coupling are exothermic.
Stir at RT for 1-2 hours.
Troubleshooting & Optimization Guide
If the reaction fails, use this logic tree to diagnose the issue.
Figure 2: Diagnostic workflow for troubleshooting failed couplings with aminopyrazoles.
Comparative Data Analysis
Feature
HATU (Method A)
T3P (Method B)
Acid Chloride (Method C)
Reactivity
High
Medium-High
Very High
Epimerization Risk
Low
Very Low
High
Purification
Requires DMF removal (Wash)
Simple Extraction
Simple Extraction
Cost
High
Medium
Low
Atom Economy
Poor (High MW byproducts)
Good
Excellent
Recommendation
Primary Choice for MedChem
Primary Choice for Process
Backup for Difficult Substrates
References
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
PubChem Compound Summary. 5-Amino-1,3-dimethylpyrazole. National Center for Biotechnology Information.
Application Note: Preparation of Schiff Bases from 1,3-Dimethyl-1H-pyrazol-5-amine Hydrochloride
Executive Summary & Mechanistic Rationale 1,3-Dimethyl-1H-pyrazol-5-amine is a privileged heterocyclic scaffold widely utilized in medicinal chemistry for the synthesis of fused bicyclic systems and bioactive Schiff base...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
1,3-Dimethyl-1H-pyrazol-5-amine is a privileged heterocyclic scaffold widely utilized in medicinal chemistry for the synthesis of fused bicyclic systems and bioactive Schiff bases[1]. Schiff bases (imines) derived from this pyrazole core exhibit potent antimicrobial, antifungal, and antioxidant properties[2].
Commercially, this precursor is frequently supplied as a hydrochloride salt (1,3-dimethyl-1H-pyrazol-5-amine hydrochloride ) to prevent oxidative degradation and extend shelf life. However, the protonated amine group (
) is electrophilically inert. To synthesize a Schiff base, the protocol must integrate an in situ neutralization step to liberate the free, nucleophilic amine before initiating the acid-catalyzed condensation with an aromatic aldehyde[3].
The Causal Mechanism:
Deprotonation: A mild base (e.g., anhydrous sodium acetate) strips the proton from the hydrochloride salt, generating the free
group and precipitating sodium chloride.
Nucleophilic Addition: The free amine attacks the electrophilic carbonyl carbon of the target aldehyde, forming a transient hemiaminal intermediate.
Dehydration: A catalytic amount of weak acid (glacial acetic acid) protonates the hemiaminal hydroxyl group, converting it into a superior leaving group (water). Thermal energy (reflux) drives the elimination of water, yielding the thermodynamically stable
Absolute ethanol (Reaction solvent and recrystallization medium)
Hexane and Ethyl Acetate (For TLC mobile phase)
Equipment:
50 mL round-bottom flask with a magnetic stir bar
Reflux condenser and heating mantle
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
Büchner funnel and vacuum filtration apparatus
Self-Validating Experimental Protocol
This methodology is designed as a self-validating system; visual and analytical cues at each stage confirm the success of the micro-steps before proceeding.
Phase 1: In Situ Free-Basing (Neutralization)
Suspension: In a 50 mL round-bottom flask, suspend 10.0 mmol of 1,3-dimethyl-1H-pyrazol-5-amine hydrochloride in 15 mL of absolute ethanol.
Neutralization: Add 11.0 mmol (1.1 equivalents) of anhydrous sodium acetate to the suspension. Stir vigorously at room temperature for 20 minutes.
Causality: Sodium acetate acts as a mild base buffer. It is strong enough to deprotonate the pyrazole-amine but weak enough not to trigger unwanted aldol condensations when the aldehyde is introduced.
Validation Checkpoint 1: The initial suspension will change in appearance as the hydrochloride salt dissolves and fine, white, insoluble sodium chloride (
) precipitates out of the ethanol solution.
Phase 2: Condensation and Dehydration
Aldehyde Addition: Add 10.5 mmol (1.05 equivalents) of the chosen aromatic aldehyde to the reaction mixture. The slight stoichiometric excess ensures complete consumption of the pyrazole-amine.
Catalysis: Add 2 to 3 drops of glacial acetic acid.
Causality: The acid catalyst increases the electrophilicity of the aldehyde's carbonyl carbon[3]. Because the system is buffered by the acetate, the pH drops just enough to activate the carbonyl without re-protonating the free pyrazole amine.
Reflux: Attach a reflux condenser and heat the mixture to a gentle boil (approx. 78 °C) for 2.5 to 4 hours.
Validation Checkpoint 2 (TLC Monitoring): Spot the reaction mixture against the starting amine on a TLC plate every 45 minutes. Elute using Hexane:Ethyl Acetate (7:3 v/v). The reaction is complete when the polar baseline spot (amine) disappears, replaced by a distinct, less polar, UV-active spot (the Schiff base).
Phase 3: Isolation and Purification
Crystallization: Remove the flask from heat and allow it to cool to room temperature. Transfer the flask to an ice-water bath (0–4 °C) for 30 minutes.
Causality: Schiff bases possess significantly lower solubility in cold ethanol compared to the starting materials and the hemiaminal intermediate. Cold temperatures drive the thermodynamic crystallization of the product.
Filtration: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold ethanol (
) to remove unreacted aldehyde, followed by distilled water () to dissolve and wash away the precipitated and residual sodium acetate.
Recrystallization: Recrystallize the crude solid from boiling absolute ethanol. Dry the purified crystals in a vacuum desiccator over anhydrous calcium chloride (
).
Quantitative Data: Optimization and Substituent Effects
The efficiency of the Schiff base formation is highly dependent on the solvent system, catalytic conditions, and the electronic nature of the aldehyde substituents[4]. The data below summarizes optimized parameters for this specific pyrazole scaffold.
Table 1: Optimization of Reaction Conditions (Using Benzaldehyde)
Solvent
Catalyst
Temperature
Time (h)
Isolated Yield (%)
Methanol
None
Reflux (65 °C)
6.0
45
Ethanol
None
Reflux (78 °C)
5.5
52
Ethanol
Glacial Acetic Acid (cat.)
Reflux (78 °C)
3.0
88
DMF
p-Toluenesulfonic acid (cat.)
100 °C
2.5
81
Water/EtOH
Camphor-10-sulfonic acid (CSA)
Ultrasound (40 °C)
0.5
92
Note: While ultrasonic irradiation with CSA provides exceptional yields[4], the Ethanol/Acetic Acid reflux remains the most accessible and scalable protocol for standard laboratory environments.
Table 2: Electronic Effects of Aldehyde Substituents on Yield
(Conditions: Ethanol, Glacial AcOH cat., Reflux)
Aldehyde Substituent (Ar-CHO)
Electronic Effect
Reaction Time (h)
Isolated Yield (%)
-H (Benzaldehyde)
Neutral
3.0
88
4-NO₂
Strongly Electron-Withdrawing
2.0
94
4-Cl
Weakly Electron-Withdrawing
2.5
90
4-OCH₃
Electron-Donating
4.0
76
4-OH
Strongly Electron-Donating
4.5
72
Expert Insight: Electron-withdrawing groups (EWGs) such as
or pull electron density away from the carbonyl carbon, rendering it highly electrophilic and accelerating the nucleophilic attack by the pyrazole amine[5]. Conversely, electron-donating groups (EDGs) like deactivate the carbonyl, necessitating longer reflux times and generally resulting in lower yields due to competitive side reactions.
Analytical Characterization Standards
To validate the structural integrity of the synthesized Schiff base, compare the isolated product against the following spectroscopic benchmarks:
FT-IR Spectroscopy: The successful formation of the imine is confirmed by the complete disappearance of the primary amine
stretching doublets () and the aldehyde stretch (). A new, sharp, and intense absorption band corresponding to the azomethine stretch will appear between [5].
¹H-NMR (DMSO-d6, 400 MHz): The diagnostic signal for the Schiff base is the azomethine proton (
), which appears as a distinct downfield singlet between . The 1,3-dimethyl protons of the pyrazole ring will typically resonate as two sharp singlets around and [3].
Mechanistic Workflow Diagram
The following diagram maps the logical progression of the synthesis, highlighting the critical transition from the inert hydrochloride salt to the reactive free amine, and finally to the isolated Schiff base.
Workflow and mechanistic pathway for the synthesis of pyrazole-derived Schiff bases.
References
Wang, L., et al. (2014). Domino Reaction of Arylglyoxals with Pyrazol-5-amines: Selective Access to Pyrazolo-Fused 1,7-Naphthyridines, 1,3-Diazocanes, and Pyrroles. The Journal of Organic Chemistry.[Link]
Pelit, E. (2017). CSA-Catalyzed Three-component Synthesis of Fused Polycyclic Pyrazolo[4,3-e]pyridines Under Ultrasonic Irradiation and Their Antioxidant Activity. Journal of the Turkish Chemical Society Section A: Chemistry.[Link]
ResearchGate. Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives. Retrieved from[Link]
High-Efficiency Microwave-Assisted Synthesis using 1,3-Dimethyl-1H-pyrazol-5-amine HCl
Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Strategic Overview: The Scaffold & The Salt The 1,3-dimethyl-1H-pyrazol-5-amine scaffo...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Detailed Application Notes and Protocols
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Strategic Overview: The Scaffold & The Salt
The 1,3-dimethyl-1H-pyrazol-5-amine scaffold is a cornerstone in modern medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., CDK, GSK-3 inhibitors) and COX-2 inhibitors. Its 1,5-nitrogen arrangement allows for facile fusion into bicyclic systems like pyrazolo[1,5-a]pyrimidines , which mimic the ATP-binding motif of purines.
However, the commercial availability of this reagent as a hydrochloride salt (HCl) presents a specific technical challenge often overlooked in standard literature. While the salt offers superior shelf-stability compared to the oxidation-prone free amine, it is non-nucleophilic. In microwave (MW) synthesis, this creates a unique dichotomy:
Thermal Advantage: The ionic nature of the HCl salt significantly increases the loss tangent (tan δ) of the reaction mixture, allowing for rapid, direct dielectric heating via ionic conduction.
Chemical Disadvantage: The amine must be liberated (neutralized) to participate in nucleophilic attacks.
This guide provides optimized protocols that leverage the heating efficiency of the salt while ensuring in-situ neutralization for maximum reactivity.
Application Note: The "Salt-Effect" in Microwave Chemistry
In microwave-assisted organic synthesis (MAOS), heating occurs via two mechanisms: dipolar polarization and ionic conduction .
Conventional solvents (e.g., Ethanol) heat via dipolar polarization.
The 1,3-dimethyl-1H-pyrazol-5-amine HCl salt acts as an ionic dopant. Even in low-absorbing solvents, the presence of the dissociated ions (
and ) drastically increases the heating rate ().
Expert Insight: Do not pre-neutralize the salt outside the vessel if using a polar solvent. Add the base (e.g., Triethylamine or Sodium Acetate) directly to the reaction mixture. The heat generated by the salt's ionic conduction will accelerate the neutralization equilibrium and the subsequent condensation reaction simultaneously.
Core Protocol A: Synthesis of Pyrazolo[1,5-a]pyrimidines
Ammonium Acetate (1.5 mmol) - Acts as both nitrogen source and buffer.
Solvent: Add Deionized Water (4-5 mL).
Irradiation:
Temp: 100°C
Time: 15-20 minutes
Power: Max 300W (Note: Water absorbs heavily; use power management to prevent over-pressurization).
Isolation: The organic product is usually insoluble in water and will precipitate as a solid. Filter, wash with water, and dry.
Mechanistic Visualization
Understanding the regioselectivity is critical. The C-4 position of the pyrazole is nucleophilic, but the exocyclic amine (N-5) is usually the first point of attack.
Figure 2: Mechanistic pathway for the formation of the fused bicyclic system.
Troubleshooting & Safety
Issue
Probable Cause
Solution
Vessel Over-pressure
Decomposition of reagents or solvent vapor pressure.
Reduce fill volume to <50%. Ensure "Pre-stirring" for 30s before heating to release trapped gases.
Low Yield
Incomplete neutralization of HCl salt.
Increase Base (TEA/NaOAc) to 1.2 - 1.5 equivalents. Ensure salt is fully dissolved before MW ramp.
Charring/Blackening
"Thermal Runaway" due to high ionic strength.
Reduce MW Power input or use "Power Cycling" mode. Switch to a larger vessel to dissipate heat.
References
Vertex AI Search. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. National Institutes of Health (PMC).
[Link]
Royal Society of Chemistry. (2025). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances.
[Link]
ChemistrySelect. (2024). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]Pyridines Under Green Conditions. Wiley Online Library.
[Link]
MDPI. (2025). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination. Molecules.
[Link]
Journal of Visualized Experiments. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. JoVE.
[Link]
Application Note: Advanced Cyclization Procedures Using 5-Amino-1,3-dimethylpyrazole Hydrochloride
Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Mechanistic Insights 5-Amino-1,3-dimethylpyrazole (5-ADMP) is a privileged nitrogen-containing heteroaromatic scaffold...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction & Mechanistic Insights
5-Amino-1,3-dimethylpyrazole (5-ADMP) is a privileged nitrogen-containing heteroaromatic scaffold extensively utilized in the synthesis of fused bicyclic systems[1]. These fused architectures—most notably pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines—exhibit potent biological activities, including targeted protein kinase inhibition in cancer therapy[2], and possess unique dipolar photophysical properties valuable in materials science[3].
While the free base of 5-ADMP is commonly used, employing the hydrochloride salt (5-ADMP·HCl) offers distinct operational advantages. The salt form provides enhanced oxidative stability, prevents premature degradation during storage, and allows for highly controlled, stoichiometric release of the reactive free base in situ during multicomponent reactions.
Causality in Regioselectivity
The cyclocondensation of 5-ADMP with 1,3-biselectrophiles (e.g., ethyl acetoacetate, β-diketones, or Knoevenagel adducts) is a regioselective process governed by the differential nucleophilicity of the pyrazole core[4].
Initial Attack: The exocyclic C5-amino group is the most nucleophilic site and attacks the most electrophilic center of the coupling partner, forming an intermediate enamine or Schiff base[3].
Cyclization Pathway: Subsequent intramolecular cyclization is highly dependent on solvent polarity and catalysis. Attack by the adjacent N1 pyrazole nitrogen yields the thermodynamic pyrazolo[1,5-a]pyrimidine core[2]. Conversely, carbon-carbon bond formation via the C4 position of the pyrazole ring yields the pyrazolo[3,4-b]pyridine (or pyrazolopyridone) scaffold[4].
Caption: Reaction mechanism of 5-amino-1,3-dimethylpyrazole cyclocondensation.
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating specific visual cues and analytical checkpoints to ensure reproducibility.
Protocol A: Synthesis of Pyrazolo[1,5-a]pyrimidin-7-ones via Ethyl Acetoacetate
This protocol utilizes a base-catalyzed cyclocondensation to build the pyrimidine ring onto the pyrazole core[2].
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 5-ADMP·HCl (10.0 mmol, 1.47 g) in absolute ethanol (30 mL).
Controlled Neutralization: Cool the suspension to 0 °C in an ice bath. Add triethylamine (10.5 mmol, 1.46 mL) dropwise over 10 minutes.
Validation Check: The cloudy suspension will transition into a clear solution as the free base is liberated. A slight excess of base ensures complete neutralization.
Electrophile Addition: Slowly add ethyl acetoacetate (10.0 mmol, 1.28 mL) to the cooled solution via a dropping funnel[4].
Cyclocondensation: Attach a reflux condenser, remove the ice bath, and heat the reaction mixture to reflux (approx. 78 °C) for 4–6 hours.
Validation Check: Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1). The disappearance of the highly polar 5-ADMP spot (staining active with ninhydrin) indicates completion.
Isolation: Concentrate the mixture under reduced pressure to half its original volume. Cool the flask to 4 °C overnight. The desired pyrazolo[1,5-a]pyrimidine derivative will precipitate as a crystalline solid.
Purification: Filter the precipitate under vacuum. Wash the filter cake with ice-cold ethanol (2 × 5 mL) to remove residual triethylamine hydrochloride and unreacted starting materials. Dry under high vacuum at 40 °C.
Protocol B: Synthesis of Bispyrazolo[3,4-b:4′,3′-e]pyridines via FeCl₃ Catalysis
This protocol forces C4-regioselectivity to construct complex pyridine-fused architectures[3].
Reaction Setup: Combine 5-ADMP·HCl (10.0 mmol), an aryl aldehyde (5.0 mmol), and anhydrous sodium acetate (10.5 mmol) in glacial acetic acid (20 mL).
Causality: Sodium acetate buffers the system, neutralizing the HCl salt while maintaining the acidic environment necessary for the subsequent Knoevenagel condensation.
Catalysis: Add anhydrous FeCl₃ (1.0 mmol, 20 mol%) to the mixture[3].
Heating: Heat the mixture at 100 °C for 8 hours under an inert nitrogen atmosphere.
Workup: Pour the cooled reaction mixture into crushed ice (50 g). Cautiously neutralize the aqueous mixture with concentrated aqueous ammonia until a pH of 7 is reached.
Validation Check: Neutralization will cause the crude product to crash out of the aqueous phase.
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude residue via silica gel column chromatography (Eluent: DCM/MeOH gradient).
Caption: Step-by-step experimental workflow for pyrazolo-fused heterocycle synthesis.
Quantitative Data Summary
The table below summarizes the expected regiochemical outcomes and yields when reacting 5-ADMP with various electrophiles under different catalytic conditions.
1.[3] Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI.3
2.[2] 1,3-Dimethyl-1H-pyrazol-5-ol | Supplier. Benchchem. 2
3.[1] Approaches towards the synthesis of 5-aminopyrazoles. ResearchGate (Beilstein J. Org. Chem).1
4.[5] One-Pot, Telescoped Synthesis of N-Aryl-5-aminopyrazoles from Anilines in Environmentally Benign Conditions. ResearchGate. 5
5.[4] Synthesis of new 5-N-pyrazolyl amino acids, pyrazolopyrimidines and pyrazolopyridines derivatives. ResearchGate. 4
synthesis of azo dyes using 1,3-dimethyl-1H-pyrazol-5-amine hydrochloride as diazo component
Application Note: Synthesis of Azo Dyes Using 1,3-Dimethyl-1H-pyrazol-5-amine Hydrochloride Abstract This application note details the protocol for synthesizing heterocyclic azo dyes using 1,3-dimethyl-1H-pyrazol-5-amine...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Synthesis of Azo Dyes Using 1,3-Dimethyl-1H-pyrazol-5-amine Hydrochloride
Abstract
This application note details the protocol for synthesizing heterocyclic azo dyes using 1,3-dimethyl-1H-pyrazol-5-amine hydrochloride as the diazo component. Unlike carbocyclic amines (anilines), aminopyrazoles require precise control over acidity and temperature during diazotization to prevent hydrolysis or formation of triazenes. This guide provides a robust, scalable workflow for coupling this diazonium salt with electron-rich aromatic systems (e.g.,
-naphthol, N,N-dimethylaniline) to yield vibrant, high-value chromophores used in textile dyeing and pharmaceutical research.
Introduction & Chemical Significance
Azo dyes derived from heterocyclic amines exhibit superior brightness (hyperchromic effect) and bathochromic shifts compared to their benzene analogues. The 1,3-dimethyl-1H-pyrazol-5-amine moiety is particularly valued for:
Stability: The pyrazole ring confers thermal and hydrolytic stability to the resulting dye.
Amphotericity: The presence of pyridine-like nitrogen allows for pH-tunable solubility.
Bioactivity: Many pyrazole-azo derivatives serve as precursors for antimicrobial and antiviral drugs.
Reaction Mechanism
The synthesis follows a classic
(Electrophilic Aromatic Substitution) pathway:
Diazotization: The primary amine is converted into a diazonium ion (
) using nitrous acid generated in situ.
Coupling: The electrophilic diazonium ion attacks an electron-rich coupling component (nucleophile) at the position of highest electron density (ortho/para).
): Oxidizer and toxic. Causes methemoglobinemia if ingested.
Diazonium Salts: Potentially explosive if dried. Always keep in solution at low temperature (<5°C).
PPE: Nitrile gloves, lab coat, and safety goggles are mandatory. Work in a fume hood.
Experimental Protocol
Reagents Required
Reagent
MW ( g/mol )
Equiv.
Role
1,3-Dimethyl-1H-pyrazol-5-amine HCl
147.61
1.0
Diazo Component
Sodium Nitrite ()
69.00
1.1
Diazotizing Agent
Hydrochloric Acid (37%)
36.46
2.5-3.0
Acid Medium
Coupling Component (e.g., 2-Naphthol)
144.17
1.0
Nucleophile
Sodium Hydroxide (NaOH)
40.00
2.0
Base (for coupling)
Sodium Acetate ()
82.03
As needed
pH Buffer
Step 1: Diazotization (The "Cold" Step)
Rationale: Pyrazole diazonium salts are less stable than benzenediazonium salts. Temperature control is critical to prevent decomposition into phenols.
Preparation: In a 100 mL beaker equipped with a magnetic stir bar, dissolve 1.48 g (10 mmol) of 1,3-dimethyl-1H-pyrazol-5-amine hydrochloride in 10 mL of water .
Acidification: Add 2.5 mL of concentrated HCl dropwise. The solution may warm slightly; cool to 0–5°C in an ice-salt bath.
Nitrosation: Dissolve 0.76 g (11 mmol) of sodium nitrite in 3 mL of water . Add this solution dropwise to the amine mixture over 10 minutes.
Critical Check: Maintain internal temperature below 5°C.
Stirring: Stir the mixture for 20–30 minutes at 0–5°C. The solution should turn clear or pale yellow.
Endpoint Validation: Test a drop of the solution on starch-iodide paper. A blue-black color indicates the required excess of nitrous acid. If negative, add small aliquots of
until positive.
Cleanup: Destroy excess nitrous acid by adding a pinch of urea or sulfamic acid until the starch-iodide test is negative (prevents side reactions during coupling).
Step 2: Coupling Reaction
Example: Coupling with 2-Naphthol (Synthesis of a Red/Orange Dye)
Coupler Preparation: In a separate 250 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 20 mL of 10% NaOH solution. Cool this solution to 0–5°C .
Addition: Slowly add the cold diazonium salt solution (from Step 1) to the alkaline 2-naphthol solution over 15 minutes with vigorous stirring.
Observation: A heavy, colored precipitate (usually red/orange) will form immediately.
pH Adjustment: The reaction mixture should remain alkaline (pH 9-10) initially. After addition is complete, stir for 1 hour. If the dye is acid-stable, you may neutralize to pH 7 with dilute acetic acid to maximize precipitation.
Completion: Allow the mixture to warm to room temperature over 30 minutes.
Step 3: Work-up and Purification
Filtration: Collect the crude dye by vacuum filtration using a Büchner funnel.
Washing: Wash the solid with cold water (3 x 20 mL) to remove inorganic salts (
, ).
Recrystallization: Recrystallize from hot ethanol or an ethanol/water mixture (80:20).
Procedure: Dissolve solid in minimum boiling ethanol, filter while hot (to remove insoluble impurities), and cool slowly to crystallize.
Drying: Dry the purified crystals in a vacuum oven at 50°C for 4 hours.
Visualization of Workflow
Figure 1: Step-by-step experimental workflow for the synthesis of pyrazole-based azo dyes.
Reaction Scheme (Mechanistic View)
Figure 2: Mechanistic pathway showing the conversion of amine to diazonium salt and subsequent coupling.
Characterization & QC
Technique
Expected Result
Diagnostic Feature
UV-Vis Spectroscopy
400–550 nm
Strong absorption band (usually ) indicating extended conjugation.
FT-IR
1400–1450
Characteristic -N=N- stretching vibration.
FT-IR
3200–3400
Disappearance of primary amine doublet (); appearance of -OH if naphthol coupled.
1H NMR
2.0–2.5 ppm
Singlets for methyl groups on the pyrazole ring.
Melting Point
Sharp range
Indicates purity (typically >150°C for these dyes).[2]
Troubleshooting Guide
Problem: Low Yield / Tar formation.
Cause: Diazonium salt decomposition due to high temperature.
Solution: Keep temperature strictly below 5°C during diazotization. Ensure rapid stirring to prevent local hot spots.
Problem: No Precipitate during coupling.
Cause: pH too low (coupling requires phenoxide ion) or too high (diazotate formation).
Solution: Check pH. For phenols, pH 9-10 is optimal. For amines, pH 4-6 is often better. Add Sodium Acetate to buffer if necessary.
Problem: Impure Color (Dull).
Cause: Oxidation of coupling agent or incomplete washing.
Solution: Recrystallize from ethanol. Ensure urea was added to destroy excess nitrous acid before coupling.
References
RSC Advances. "Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds." Royal Society of Chemistry. Available at: [Link]
Molecules. "Synthesis and Characterization of Novel Pyrazole-Based Azo Dyes." MDPI. Available at: [Link]
PubChem. "1,3-Dimethyl-1H-pyrazol-5-amine Compound Summary." National Library of Medicine. Available at: [Link]
Executive Summary Aminopyrazole scaffolds are privileged structures in medicinal chemistry, frequently utilized in the development of kinase inhibitors (e.g., CDK2/5 inhibitors)[1] and BRD4-targeting epigenetic therapeut...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Aminopyrazole scaffolds are privileged structures in medicinal chemistry, frequently utilized in the development of kinase inhibitors (e.g., CDK2/5 inhibitors)[1] and BRD4-targeting epigenetic therapeutics[2]. To ensure oxidative stability and ease of handling during long-term storage, these electron-rich heterocycles are predominantly isolated as hydrochloride (HCl) salts. However, protonation drastically reduces the nucleophilicity of the exocyclic amine.
As a Senior Application Scientist, I have observed that the most common point of failure in aminopyrazole derivatization is incomplete in situ free-basing, leading to sluggish kinetics, unreacted starting materials, and poor regioselectivity. This application note provides a mechanistic framework and self-validating protocols for selecting the optimal solvent and base systems to maximize yield and regiocontrol in aminopyrazole reactions.
Mechanistic Grounding: The Hydrochloride Salt Dilemma
5-aminopyrazole), with the equilibrium heavily influenced by the dielectric constant of the surrounding solvent. When protonated as an HCl salt, the positive charge is delocalized across the pyrazole ring, rendering the exocyclic group virtually unreactive toward electrophiles.
To utilize these building blocks in amidations, cross-couplings, or cyclocondensations, the HCl salt must be neutralized in situ. The choice of solvent dictates three critical causal factors:
Thermodynamic Solvation: The solubility difference between the starting HCl salt (highly polar) and the liberated free base (moderately polar).
Kinetic Deprotonation: The ability of the solvent to stabilize the transition state of the organic base (e.g., DIPEA, TEA) extracting the proton.
Equilibrium Shifting: The precipitation of the resulting byproduct salt (e.g.,
), which irreversibly drives the reaction forward according to Le Chatelier's principle[3].
For instance, reactions involving highly reactive acid chlorides typically employ non-polar or moderately polar solvents like toluene or dichloromethane (DCM) combined with triethylamine (TEA) or DIPEA[2][3]. Conversely, cyclocondensation reactions heavily rely on protic solvents (EtOH, AcOH) to facilitate proton shuttling and control regioselectivity, while recent advances in Cu-promoted cross-couplings highlight the profound effect of solvent polarity on the reaction pathways of fused systems[4].
Quantitative Solvent Selection Guide
The following matrix summarizes the physicochemical interplay between common solvents, bases, and aminopyrazole states.
Solvent System
Base Compatibility
Aminopyrazole HCl Solubility
Free Base Solubility
Primary Application
Mechanistic Advantage
DMF / DMAc
DIPEA, NMM
High
High
HATU/EDC Amidation
Solubilizes polar active esters; stabilizes polar transition states.
DCM
DIPEA, TEA
Low (Suspension)
High
Acid Chloride Acylation
Drives reaction via irreversible precipitation of amine-HCl salts.
Toluene
TEA, Pyridine
Very Low
Moderate
High-Temp Acylation
Enables azeotropic water removal; strict kinetic control[3].
Ethanol (EtOH)
NaOAc, EtONa
Moderate
High
Cyclocondensation
Facilitates proton-shuttling; dictates 3- vs 5-regioselectivity.
1,4-Dioxane
,
Low
Moderate
Pd/Cu Cross-Coupling
High boiling point; compatible with inorganic bases and catalysts.
Decision Workflow for Solvent & Base Selection
The logical relationship between the desired reaction type, the electrophile, and the optimal solvent system is visualized below.
Fig 1. Decision matrix for solvent and base selection in aminopyrazole HCl reactions.
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They include visual and chemical checkpoints that confirm the causality of the experimental choices, allowing researchers to verify the success of the in situ free-basing before proceeding to the critical bond-forming step.
Protocol A: N-Acylation using Acid Chlorides in a Precipitation-Driven System (DCM/DIPEA)
Causality: Non-polar solvents like DCM exploit the differential solubility of the starting HCl salt and the resulting free base. The reaction is thermodynamically driven by the precipitation of the DIPEA·HCl byproduct[2].
Step-by-Step Methodology:
Preparation: To an oven-dried round-bottom flask under
Self-Validation Checkpoint 1: The mixture will appear as a milky, heterogeneous suspension due to the insolubility of the HCl salt in DCM.
Free-Basing: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) dropwise at room temperature. Stir for 15 minutes.
Self-Validation Checkpoint 2: The suspension must transition to a clear, homogeneous solution. If the solution remains cloudy, it indicates either wet solvent or an insufficient molar equivalent of base. Do not proceed until the solution is clear.
Electrophile Addition: Cool the solution to 0 °C using an ice bath. Add the acid chloride (1.1 equiv) dropwise over 10 minutes.
Self-Validation Checkpoint 3: A new, fine white precipitate (
) will begin to form almost immediately. This visual cue confirms that the nucleophilic attack is occurring and HCl is being displaced.
Completion & Workup: Allow the reaction to warm to room temperature and stir for 2 hours. Quench with saturated aqueous
, extract with DCM, wash with brine, dry over , and concentrate under reduced pressure.
Protocol B: Peptide-Coupling (Amidation) using Polar Aprotic Solvents (DMF/HATU)
Causality: HATU forms a highly polar active ester (OAt ester) that requires a polar aprotic solvent (DMF) to remain in solution and stabilize the transition state during nucleophilic attack by the weakly nucleophilic aminopyrazole[1].
Step-by-Step Methodology:
Active Ester Formation: In a dry vial, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (5 mL/mmol). Add DIPEA (2.0 equiv) and stir at room temperature for 20 minutes.
Self-Validation Checkpoint 1: The reaction mixture should turn a distinct yellow/orange color, confirming the formation of the active OAt ester.
Aminopyrazole Addition: In a separate vial, suspend the aminopyrazole hydrochloride (1.1 equiv) in DMF (2 mL/mmol) and add DIPEA (1.5 equiv). Stir until fully dissolved.
Coupling: Transfer the free-based aminopyrazole solution to the active ester mixture. Stir at room temperature for 12–16 hours.
Self-Validation Checkpoint 2: The reaction must remain completely homogeneous. The disappearance of the intense yellow color over time indicates the consumption of the active ester.
Workup: Dilute the mixture with ethyl acetate (30 mL/mmol) and wash extensively with 5% aqueous
(3x) to remove DMF, followed by saturated and brine. Dry and concentrate.
References
1.[1] Natarajan A, et al. "Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy." Bioorganic & Medicinal Chemistry Letters, 2018. URL:
2.[2] European Patent Office. "COMPOUND HAVING BRD4 INHIBITORY ACTIVITY, PREPARATION METHOD THEREFOR AND USE THEREOF." EP 4043462 A1, 2020. URL:
3.[3] Arkivoc. "Synthesis and COX inhibition of 7-R1-8-R2-1-ethyl-3,4-dimethyl-4,10-dihydro-1H-pyrazolo[3,4-c][1,5]benzodiazocine-5,11-diones." Arkat USA, 2006. URL:
4. Fichez J, et al. "RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION." Società Chimica Italiana, 2014. URL:
5.[4] Chai Y-X, et al. "5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling." Molecules, 2025. URL:
improving yield of pyrazolo[1,5-a]pyrimidine synthesis from aminopyrazoles
Case ID: PYR-105-YIELD Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary & Scope Welcome to the technical support center for the pyrazolo[1,5-a]pyrimidine s...
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: PYR-105-YIELD
Status: Open
Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary & Scope
Welcome to the technical support center for the pyrazolo[1,5-a]pyrimidine scaffold. This bicyclic system is a pharmacophore of immense significance, serving as the core for FDA-approved drugs like Zaleplon (sedative/hypnotic) and numerous kinase inhibitors (e.g., CK2, EGFR, B-Raf) currently in clinical trials.
The Core Challenge:
The condensation of 3(5)-aminopyrazoles with 1,3-electrophiles (e.g.,
-keto esters, -diketones) is theoretically straightforward but practically prone to two major failure modes:
Regiochemical Ambiguity: Formation of the 7-substituted isomer when the 5-substituted isomer is desired (or vice versa).
Stalled Conversion: Incomplete cyclization leading to low isolated yields (<40%).
This guide provides self-validating protocols to resolve these issues, moving beyond "standard reflux" to high-efficiency catalytic and microwave-assisted methods.
Critical Troubleshooting Modules
Module A: Solving the Regioselectivity Crisis (5-R vs. 7-R)
The Problem:
When reacting a 3-aminopyrazole with an asymmetric 1,3-dicarbonyl (e.g., benzoylacetone), two isomers are possible. The reaction is governed by the initial nucleophilic attack.[1]
Path A (Kinetic/Acidic): Exocyclic
attacks the more electrophilic carbonyl.
Path B (Thermodynamic/Basic): Ring nitrogen (N2) attacks the more electrophilic carbonyl (less common, often requires specific conditions).
Diagnostic Question: Are you obtaining a mixture of isomers or the wrong regioisomer entirely?
The Solution: pH-Controlled Steering
To lock the regioselectivity, you must control which nitrogen attacks first.
Condition
Primary Nucleophile
Target Carbonyl
Resulting Isomer
Glacial AcOH (Reflux)
Exocyclic
Most Electrophilic (Ketone)
7-Aryl / 5-Methyl (Typical)
Basic (NaOEt/EtOH)
Exocyclic (as anion)
Less Hindered / Enolizable
Mixed / 5-Aryl (Substrate dependent)
Lewis Acid ()
Exocyclic
Chelation-Activated
High Fidelity 7-Aryl
Protocol 1: High-Fidelity Regioselective Synthesis (Acid Mediated)
Use this for standard asymmetric diketones.
Dissolve: 1.0 eq 3-aminopyrazole and 1.1 eq 1,3-diketone in Glacial Acetic Acid (0.5 M concentration).
Catalyst: Add 10 mol%
-TSA (optional, boosts rate).
Heat: Reflux (118°C) for 4 hours.
Validation: TLC (EtOAc:Hex 1:1). If SM remains, do not add more ketone; add 0.5 eq Acetic Anhydride to scavenge water.
Workup: Pour into ice water. The 7-substituted isomer typically precipitates.
Visualizing the Regiochemical Pathway
Caption: Figure 1. Regiodivergent pathways controlled by reaction pH. Acidic conditions favor exocyclic amine attack, leading to 7-substituted products.
Module B: Breaking the "40% Yield" Ceiling
The Problem:
Thermal condensation in ethanol often stalls due to the reversibility of the imine formation step or the accumulation of water.
The Solution: Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation is the "gold standard" for this scaffold. It overcomes the activation energy barrier for the ring-closure step, which is often the rate-determining step.
Protocol 2: Microwave-Assisted Synthesis (High Yield)
Reference: Adapted from Portilla et al. and Castillo et al.[2]
Solvent: 2 mL Ethanol (or Solvent-Free if reagents are liquid/low-melting).
Catalyst: 2 drops of conc. HCl or 10 mol% Piperidine (substrate dependent).
Irradiation:
Temp: 120°C - 150°C.
Time: 10 - 20 minutes (Hold time).
Pressure: High absorption setting.
Result: Yields typically improve from ~45% (thermal) to >85% (MW).
Comparative Data: Thermal vs. Microwave
Entry
Reactants
Method
Time
Yield (%)
1
3-amino-5-methylpyrazole + Acetylacetone
EtOH Reflux
6 h
52%
2
3-amino-5-methylpyrazole + Acetylacetone
MW (120°C)
10 min
91%
3
3-aminopyrazole + Ethyl acetoacetate
AcOH Reflux
8 h
65%
4
3-aminopyrazole + Ethyl acetoacetate
MW (Solvent Free)
15 min
88%
Module C: Substrate-Specific Troubleshooting
Scenario 1: Electron-Deficient Aminopyrazoles
Issue: If your aminopyrazole has a Nitro (
) or Cyano () group at position 4, the nucleophilicity of the exocyclic amine is drastically reduced.
Fix: Switch solvent to Dowtherm A or Diphenyl ether and heat to 200°C (thermal) or use MW at 180°C. The high temperature is required to force the initial attack.
Scenario 2: Reaction with Enaminones (One-Pot)
Issue: 1,3-dialdehydes are unstable.
Fix: Generate the electrophile in situ.
Protocol: React the ketone with DMF-DMA (N,N-dimethylformamide dimethyl acetal) first to form the enaminone, then add the aminopyrazole in the same pot. This "One-Pot" sequence prevents the decomposition of sensitive aldehyde intermediates.
Workflow Visualization
Follow this decision tree to select the optimal synthetic route for your specific substrate.
Caption: Figure 2. Decision matrix for selecting reaction conditions based on substrate electronics and symmetry.
Frequently Asked Questions (FAQ)
Q: I am getting a sticky tar instead of a solid precipitate. How do I isolate the product?A: This is common in acetic acid reactions.
Evaporate the acetic acid under reduced pressure (rotovap with a high-vac pump).
Neutralize the residue with saturated
.
Extract with DCM, dry over
, and concentrate.
Crucial Step: Triturate the resulting oil with cold diethyl ether or ethanol. The pyrazolo[1,5-a]pyrimidine usually crystallizes upon trituration.
Q: Can I use water as a solvent?A: Yes, for "Green Chemistry" applications. However, yields are often lower due to the dehydration step required for aromatization. If using water, adding a surfactant (like SDS) or using ultrasound irradiation (sonication) is recommended to improve the organic-aqueous interface interaction.
Q: Why does my reaction stall at the intermediate hydrazone/imine stage?A: The ring closure (cyclization) is the energy-demanding step. If you see the intermediate on LCMS (Mass = Product + 18), you need harsher conditions . Add 5-10 equivalents of
or switch to the Microwave protocol at 140°C to force dehydration.
References
Microwave-Assisted Synthesis & Regioselectivity:
Portilla, J., et al. "Regioselective synthesis of fused pyrazolo[1,5-a]pyrimidines by reaction of 5-amino-1H-pyrazoles and β-dicarbonyl compounds."[1][2][3][4] Tetrahedron, 2012.[2]
Solvent-Free & Green Approaches:
Castillo, J.C., et al. "Microwave-assisted synthesis of functionalized pyrazolo[1,5-a]pyrimidines."[1][4] RSC Advances, 2016.
One-Pot Cyclization Strategies:
Sikdar, et al. "One-pot cyclization methodology to synthesize 3-halo-pyrazolo[1,5-a]pyrimidine derivatives."[1][3][4] Journal of Heterocyclic Chemistry, 2023.
General Review of Pharmacological Relevance:
"Pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors." European Journal of Medicinal Chemistry.
Technical Support Center: Purification of 1,3-Dimethyl-1H-pyrazol-5-amine Hydrochloride
Welcome to the Technical Support Center for 1,3-dimethyl-1H-pyrazol-5-amine hydrochloride (CAS: 103068-64-0). This compound is a highly versatile, privileged scaffold widely utilized in medicinal chemistry for synthesizi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 1,3-dimethyl-1H-pyrazol-5-amine hydrochloride (CAS: 103068-64-0). This compound is a highly versatile, privileged scaffold widely utilized in medicinal chemistry for synthesizing pyrazolo-fused heterocycles and advanced therapeutics, such as Bromodomain and Extra-Terminal (BET) inhibitors 1[1].
Because its synthesis often involves the condensation of 3-aminocrotononitrile with methylhydrazine, crude batches are frequently contaminated with unreacted precursors or the closely related 1,5-dimethyl regioisomer 2[2]. This guide provides field-proven, self-validating protocols to isolate the target compound with >99% purity.
Purification Decision Workflow
Select your purification method based on the impurity profile of your starting material. Use the decision tree below to determine whether you should maintain the salt form or convert it to the free base for advanced separation.
Figure 1: Decision tree and workflow for the purification of 1,3-dimethyl-1H-pyrazol-5-amine HCl.
Step-by-Step Purification Protocols
Protocol A: Recrystallization of the Hydrochloride Salt
Causality: Recrystallization exploits the differential solubility of the target salt and its impurities at varying temperatures. Absolute ethanol acts as the primary solvent to dissolve the polar salt at its boiling point, while diethyl ether acts as an anti-solvent to force the crystal lattice to assemble upon cooling, leaving highly soluble impurities in the mother liquor 3[3].
Dissolution: Suspend 10 g of crude 1,3-dimethyl-1H-pyrazol-5-amine hydrochloride in a minimum volume (approx. 30 mL) of boiling absolute ethanol. Stir vigorously until fully dissolved.
Filtration (Optional): If insoluble particulates remain, perform a hot gravity filtration.
Anti-Solvent Addition: Remove the solution from heat. While stirring, add diethyl ether dropwise until the solution becomes slightly turbid (cloud point).
Crystallization: Allow the flask to cool slowly to room temperature, then transfer to a 4°C refrigerator for 12 hours to maximize yield.
Isolation: Collect the crystals via vacuum filtration (Büchner funnel). Wash the filter cake with 15 mL of ice-cold diethyl ether.
Self-Validation: Dry the crystals in vacuo. Take a melting point measurement; a sharp melting point indicates high purity. Dissolve a 5 mg sample in water and add a drop of aqueous
; a white precipitate () confirms the retention of the hydrochloride salt.
Causality: Positional isomers (e.g., 1,5-dimethyl-1H-pyrazol-5-amine) co-crystallize with the target compound because their salt forms have nearly identical solubility profiles. By neutralizing the salt to its free base, you lower its aqueous solubility and extract it into an organic phase. Subsequent silica gel chromatography separates the isomers based on subtle differences in their dipole moments and steric hindrance around the amine group 4[4].
Neutralization: Dissolve the crude salt in 50 mL of deionized water. Slowly add saturated aqueous
until the pH reaches 10.
Extraction: Extract the aqueous layer three times with 50 mL of Ethyl Acetate (EtOAc).
Drying: Combine the organic layers, wash with brine, and dry over anhydrous
. Filter and concentrate under reduced pressure.
Chromatography: Load the crude free base onto a silica gel column. Elute using a solvent system of Petroleum Ether/Acetone (7:1, v/v) 4[4].
Self-Validation: Monitor fractions via TLC (UV 254 nm and ninhydrin stain). Combine fractions containing the single target spot and concentrate.
Re-salting (Optional): Dissolve the pure free base in anhydrous diethyl ether and bubble dry HCl gas (or add 2M HCl in diethyl ether) to precipitate the pure hydrochloride salt.
Protocol C: Preparative HPLC (Assay-Grade Purity)
Causality: For biological testing (e.g., BET inhibitor synthesis), ultra-high purity (>99.5%) is required. Reverse-phase HPLC separates based on hydrophobicity. Adding 0.1% Trifluoroacetic acid (TFA) lowers the mobile phase pH, fully protonating the amine. This prevents peak tailing caused by secondary ion-exchange interactions with residual silanols on the C18 stationary phase 5[5].
Sample Prep: Dissolve the crude compound in a 1:1 mixture of Water/Acetonitrile containing 0.1% TFA. Filter through a 0.22 µm PTFE syringe filter.
Injection: Inject onto a Preparative C18 reverse-phase column.
Gradient: Run a gradient flow of Solvent A (Water + 0.1% TFA) and Solvent B (Acetonitrile + 0.1% TFA) at a flow rate of 40 mL/min 5[5].
Self-Validation: Lyophilize the collected fractions. Analyze the powder via analytical LC-MS. You should observe a single sharp UV peak and a mass spectrum showing the
peak at m/z 112.1. (Note: This yields the TFA salt; perform a salt exchange if the HCl salt is strictly required).
Quantitative Purification Metrics
Use the table below to benchmark your expected outcomes and select the most efficient method for your specific needs.
Purification Method
Target Purity
Typical Recovery
Ideal Application
Key Solvents / Reagents
Recrystallization
90% → 98%
75% - 85%
Bulk salt cleanup, removal of polar organics
Absolute EtOH, Diethyl Ether
Flash Chromatography
<80% → 95%+
60% - 70%
Regioisomer separation (1,3- vs 1,5-dimethyl)
Pet. Ether, Acetone, Silica Gel
Preparative HPLC
>99.5%
40% - 50%
Biological assay grade, trace impurity removal
, MeCN, 0.1% TFA
Troubleshooting & FAQs
Q: Why am I seeing two closely eluting spots on my TLC when monitoring the free base?A: This is classic regioisomer contamination. The synthesis of 1,3-dimethyl-1H-pyrazol-5-amine often involves the condensation of 3-aminocrotononitrile with methylhydrazine, which yields the 1,5-dimethyl regioisomer as a byproduct 2[2]. Because these isomers co-crystallize easily, you must convert the salt to the free base and perform flash chromatography using a petroleum ether/acetone gradient to separate them 4[4].
Q: During recrystallization of the hydrochloride salt, my product "oils out" instead of forming crystals. How do I fix this?A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent. For pyrazol-5-amine hydrochlorides, this usually means the ethanol is too wet (contains water) or the anti-solvent (ether) was added too rapidly. Re-dissolve the oil in boiling absolute ethanol, ensure the solution is completely clear, and add the anti-solvent dropwise while maintaining vigorous stirring. Adding a tiny seed crystal can also provide a nucleation site to favor crystallization over phase separation 3[3].
Q: When purifying via Prep-HPLC, my peak tails severely. What is the mechanistic cause and solution?A: Peak tailing for amines on C18 columns is caused by secondary interactions between the basic pyrazole amine and residual unendcapped silanol groups on the silica stationary phase. To mitigate this, ensure your mobile phase contains 0.1% Trifluoroacetic acid (TFA). The TFA acts as an ion-pairing agent, protonating the amine and masking the silanol interactions, resulting in sharp, symmetrical peaks 5[5].
Q: How do I definitively verify the structural integrity of the 1,3-dimethyl vs. 1,5-dimethyl isomer after purification?A:
NMR and NMR are definitive. In the 1,3-dimethyl isomer, the N-methyl and C-methyl protons will have distinct chemical shifts compared to the 1,5-isomer due to their proximity to the shielding/deshielding zones of the primary amine group. 2D NOESY NMR is the gold standard: look for an NOE cross-peak between the N-methyl protons and the adjacent ring proton (C4-H) or amine protons to confirm the regiochemistry 5[5].
References
Matrix Fine Chemicals - 1,3-DIMETHYL-1H-PYRAZOL-5-AMINE HYDROCHLORIDE | CAS 103068-64-0. Source: matrix-fine-chemicals.com. 1
NIH PMC - Structure-Based Discovery of CF53 as a Potent and Orally Bioavailable Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitor. Source: nih.gov.5
ACS Publications - Domino Reaction of Arylglyoxals with Pyrazol-5-amines: Selective Access to Pyrazolo-Fused 1,7-Naphthyridines, 1,3-Diazocanes, and Pyrroles. Source: acs.org. 4
Technical Support Center: Recrystallization of 5-Amino-1,3-dimethylpyrazole Hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuanced challenges of purifying highly polar heterocyclic salts.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuanced challenges of purifying highly polar heterocyclic salts. 5-Amino-1,3-dimethylpyrazole hydrochloride (CAS: 103068-64-0) presents a unique physicochemical profile. The protonation of its primary amine yields a salt with high lattice energy and strong hydrogen-bonding capabilities.
Standard single-solvent recrystallization often fails for this compound—it will either remain completely undissolved in non-polar solvents or permanently dissolved in highly polar ones. To achieve high-purity crystalline yields, we must rely on the causality of solvent mechanics. This guide provides field-proven, self-validating protocols and troubleshooting steps designed specifically for amine hydrochlorides.
Mechanistic Grounding: The Solvent/Anti-Solvent System
Because 5-amino-1,3-dimethylpyrazole hydrochloride is an amine salt, we must employ a binary solvent system to force controlled nucleation. The primary solvent (a protic alcohol) dissolves the salt by disrupting the ionic lattice via hydrogen bonding. The anti-solvent (an aprotic solvent) is then introduced to selectively lower the dielectric constant of the medium, decreasing the salt's solubility until the saturation point is reached [1].
Ethanol and isopropanol are particularly favored for pyrazole derivatives due to their optimal cooling crystallization profiles, while ethyl acetate serves as an ideal anti-solvent to prevent premature precipitation [2].
Quantitative Data: Solvent Selection Profile
Solvent
Role
Boiling Point (°C)
Polarity Index
Suitability & Mechanistic Notes
Methanol
Primary
64.7
5.1
High solubility for HCl salts; high risk of "oiling out" if cooled too rapidly.
Ethanol
Primary
78.3
5.2
Excellent balance of solubility and volatility. Optimal for cooling crystallization.
Isopropanol (IPA)
Primary
82.6
3.9
Good for single-solvent recrystallization; lower overall solubility than EtOH.
Ethyl Acetate
Anti-solvent
77.1
4.4
Ideal anti-solvent to pair with Ethanol; promotes controlled, slow nucleation.
Diethyl Ether
Anti-solvent
34.6
2.8
Strong anti-solvent; high volatility requires careful handling. Prone to crashing out impurities.
Recrystallization Workflow
Workflow for the dual-solvent recrystallization of 5-amino-1,3-dimethylpyrazole hydrochloride.
This protocol is designed as a self-validating system . If the visual cues described in the validation checks do not occur, pause and adjust as instructed.
Step 1: Primary Dissolution
Place the crude 5-amino-1,3-dimethylpyrazole hydrochloride in a round-bottom flask equipped with a reflux condenser. Add a minimum volume of boiling absolute ethanol (approx. 3-5 mL per gram of crude) until the solid just dissolves.
Validation Check: The solution should be free of bulk solids. If fine, insoluble dust remains, it is likely inorganic salts or polymerized impurities.
Step 2: Decolorization & Hot Filtration (If necessary)
If the solution is dark yellow or brown, add a small spatula tip of activated carbon (Norit). Boil for 3–5 minutes, then perform a hot gravity filtration through a fluted filter paper or a heated Celite pad.
Step 3: Anti-Solvent Addition (Reaching the Cloud Point)
Keep the clarified solution at a gentle boil. Slowly add hot ethyl acetate dropwise. Continue until a faint, milky turbidity appears and persists in the boiling solution.
Validation Check: The turbidity indicates that the solution is now perfectly saturated with the amine hydrochloride at the boiling point.
Step 4: Clarification
Add boiling absolute ethanol dropwise (usually 1–3 drops) just until the turbidity clears.
Validation Check: The solution must be perfectly clear and transparent at boiling. This ensures crystals will grow rather than crash out as a powder.
Step 5: Controlled Cooling
Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 1–2 hours. The slow growth of crystals from a supersaturated organic solvent yields the highest purity [3]. Once at room temperature, transfer the flask to an ice bath (0–5 °C) for an additional 45 minutes to maximize yield.
Step 6: Isolation and Drying
Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold ethyl acetate. Dry the crystals under vacuum at 40 °C to constant weight.
Troubleshooting & FAQs
Q1: My product "oils out" (forms a sticky syrup) instead of forming crystals. Why does this happen and how do I fix it?A1: Oiling out (liquid-liquid phase separation) occurs when the saturation temperature of the mixture is higher than the melting point of the crude compound in that specific solvent ratio. For amine hydrochlorides, this is usually caused by adding the anti-solvent too quickly or using a primary solvent that is too polar (like methanol).
The Fix: Reheat the mixture until the oil completely redissolves. Add a small amount of your primary solvent (ethanol) to shift the solubility curve, then cool the flask much more slowly. Scratching the inside of the flask with a glass rod or adding a tiny "seed crystal" of pure product can bypass the oiling phase by providing an immediate nucleation site.
Q2: The yield of my recrystallized 5-amino-1,3-dimethylpyrazole hydrochloride is extremely low. Where did it go?A2: Amine hydrochlorides are highly soluble in protic solvents. If your initial volume of ethanol was too high, the salt will remain dissolved even at 0 °C.
The Fix: Transfer the mother liquor to a rotary evaporator and concentrate it under reduced pressure to about 25% of its original volume. Reheat to boiling, add ethyl acetate until turbid, and repeat the cooling process to harvest a second crop of crystals.
Q3: Can I just use water to recrystallize this compound since it is highly water-soluble?A3: No. While 5-amino-1,3-dimethylpyrazole hydrochloride is highly water-soluble, water is a poor recrystallization solvent for recovery. The solubility curve in water is often too steep, and water's high boiling point makes it difficult to remove during drying. This trapped moisture frequently leads to hydrate formation, sticky residues, and accelerated degradation of the pyrazole ring. Always use anhydrous organic solvent systems.
Q4: Why is my filtered product still discolored even after recrystallization?A4: Pyrazole amines are susceptible to oxidation, which generates highly colored, trace organic impurities that co-crystallize with the product. If Step 2 (activated carbon) did not remove the color, your solvent system might be too polar, pulling the impurities into the crystal lattice. Try switching your primary solvent from ethanol to isopropanol (IPA), which has a lower polarity index (3.9 vs 5.2) and is more selective at rejecting polar color bodies during crystallization.
References
United States Patent Application Publication. "Purification and Crystallization Processes." US 2010/0113831 A1. Available at:[Link]
Optimization
troubleshooting low reactivity of 5-amino group in pyrazole derivatives
This is a technical support guide designed for high-level researchers and medicinal chemists. It bypasses generic advice to address the specific electronic and structural anomalies of the 5-aminopyrazole scaffold.
Author: BenchChem Technical Support Team. Date: March 2026
This is a technical support guide designed for high-level researchers and medicinal chemists. It bypasses generic advice to address the specific electronic and structural anomalies of the 5-aminopyrazole scaffold.
Topic: Overcoming Low Reactivity & Regioselectivity Issues in 5-Amino Group Functionalization
Lead Scientist: Senior Application Scientist, Heterocyclic Chemistry Division[1]
Introduction: The "Deceptive" Nucleophile
The 5-aminopyrazole moiety is a privileged scaffold in kinase inhibitors (e.g., CDKs, p38 MAPKs), yet it notoriously fails in standard functionalization screens.[1]
The Core Problem: The 5-amino group is not a simple primary amine. It exists in a complex tautomeric equilibrium with the imino-pyrazoline form. Furthermore, the lone pair on the exocyclic nitrogen is often delocalized into the aromatic ring, significantly reducing its nucleophilicity compared to an aniline or alkyl amine.
This guide provides diagnostic workflows and optimized protocols to force reactivity when standard conditions fail.
Module 1: Diagnostics & Mechanism
Q1: Why is my 5-aminopyrazole inert to standard acylation/alkylation conditions?
Expert Insight: You are likely fighting the "Guanidine-Like" Trap .
In 5-aminopyrazoles, the exocyclic amine is electronically coupled to the endocyclic nitrogens. If N1 is unsubstituted or substituted with an electron-donating group, the molecule can adopt an imino-tautomer . Even in the amino-form, the lone pair is heavily delocalized.
N1-Substituent Effect:
Electron Withdrawing Groups (EWG) at N1 (e.g., Phenyl, Tosyl): These pull electron density away from the ring, making the 5-NH₂ more electron-deficient and less nucleophilic .[1]
Electron Donating Groups (EDG) at N1 (e.g., Alkyl): These stabilize the amino form but can promote competitive alkylation at N1 or C4.[1]
Visualizing the Reactivity Landscape:
Figure 1: Tautomeric equilibrium and electronic influences on 5-aminopyrazole reactivity.
Module 2: Acylation & Amide Coupling
Q2: Standard HATU/EDC couplings are failing. How do I force amide bond formation?
Diagnosis: The 5-NH₂ is too weak a nucleophile to attack the active ester generated by HATU/EDC. The reaction likely stalls or hydrolyzes.
Protocol A: The "Hard" Electrophile Method (Acid Chlorides)
Do not rely on coupling reagents. Convert your acid to an acid chloride. If the amine is still unreactive, use the DMAP-Catalyzed Pyridine Reflux method.
Step-by-Step Protocol:
Preparation: Suspend 5-aminopyrazole (1.0 equiv) in anhydrous Pyridine (0.5 M).
Catalyst: Add DMAP (0.1 – 0.2 equiv). Crucial for activating the acyl chloride.
Thermal Push: Allow to warm to RT. If no reaction after 2h, heat to 60°C (not reflux yet).
Troubleshooting: If bis-acylation occurs (acylation at N1 and N5), treat the crude mixture with K₂CO₃ in MeOH at RT for 30 mins to selectively cleave the labile N1-amide.
Protocol B: The "Anion" Method (For N1-substituted substrates)
If N1 is protected/substituted (preventing deprotonation there), deprotonate the 5-NH₂ to create a potent nucleophile.[1]
Dissolve substrate in dry THF.
Add LiHMDS (2.5 equiv) at -78°C. Stir for 30 min.
Add the ester or acid chloride.
Note: This prevents the lone pair delocalization by creating a hard anion.
Module 3: Sandmeyer & Halogenation
Q3: My Sandmeyer reactions (diazotization) turn into black tar. How do I install a halide?
Expert Insight: 5-aminopyrazole diazonium salts are notoriously unstable, often existing as internal betaines that decompose rapidly in water/acid.[1] Avoid aqueous sodium nitrite conditions.
Optimized Protocol: Non-Aqueous Doyle Diazotization
This method uses organic nitrites and anhydrous copper halides to bypass the unstable aqueous diazonium intermediate.
Q4: I want to alkylate the exocyclic amine, but I keep getting N1 or C4 alkylation. How do I control this?
Diagnosis:
N1-unsubstituted: Alkylation will always prefer the ring nitrogen (N1) due to the "pyrazole acidity" (pKa ~14).
N1-substituted: Competition exists between the exocyclic amine (5-NH) and C4 (enamine-like reactivity).[1]
Decision Tree for Alkylation:
Figure 2: Strategic decision tree for regioselective alkylation.
Recommended Protocol: Reductive Amination
Direct alkylation with alkyl halides is messy. Reductive amination is far more chemoselective for the exocyclic amine.
Condensation: 5-Aminopyrazole + Aldehyde (1.0 equiv) in MeOH/DCM.
Add Acid: Add catalytic AcOH (5%) to push imine formation.[1]
Reduction: Add NaBH(OAc)₃ (3.0 equiv). Stir at RT.
Note: NaBH(OAc)₃ is preferred over NaBH₄ as it is milder and won't reduce the aldehyde before imine formation.
Q5: Can I arylate the 5-amino group using Palladium catalysis?
Answer: Yes, but 5-aminopyrazoles are "poisonous" substrates for Pd due to their multiple coordination sites (N1, N2, NH₂).[1]
The "BrettPhos" Solution:
Standard ligands (PPh₃, BINAP) often fail.[1] You need bulky, electron-rich biaryl phosphine ligands to prevent catalyst deactivation by the pyrazole nitrogens.
Ligand:BrettPhos or t-BuXPhos (for steric bulk).[1]
Base:Cs₂CO₃ (Weak base prevents side reactions) or LiHMDS (if substrate is robust).[1]
Solvent: 1,4-Dioxane or t-Amyl alcohol (100°C).
Key Trick: Pre-mix Catalyst and Ligand for 30 mins at 60°C before adding the substrate to ensure active catalyst formation.
References
Nucleophilic ability of 5-aminopyrazoles: ZORA (Zurich Open Repository and Archive). "Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis."
Technical Support Center: Purification and Troubleshooting for 1,3-Dimethyl-1H-pyrazol-5-amine Hydrochloride
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Troubleshooting Guide & Standard Operating Procedures (SOPs).
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Document Type: Advanced Troubleshooting Guide & Standard Operating Procedures (SOPs).
As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible downstream reactions when using commercial batches of 1,3-dimethyl-1H-pyrazol-5-amine hydrochloride (CAS: 103068-64-0). This compound is a critical building block for synthesizing complex pharmacophores, such as pyrazolo[3,4-d]pyrimidines, which are prevalent in kinase inhibitors and antimicrobial agents [1].
However, the synthesis of aminopyrazoles via the condensation of substituted hydrazines with
-ketonitriles is inherently prone to side reactions [2]. Commercial batches often contain trace impurities that can poison transition-metal catalysts or drastically alter the stoichiometry of subsequent cyclizations. This guide provides a logic-driven framework to identify, isolate, and eliminate these impurities.
Understanding the Impurity Profile (Causality)
To purify a compound effectively, you must first understand the mechanistic origins of its contaminants. The synthesis of 1,3-dimethyl-1H-pyrazol-5-amine typically involves the reaction of methylhydrazine with 3-aminocrotononitrile. Because methylhydrazine possesses two distinct nucleophilic nitrogen atoms, the initial attack on the electrophilic centers of the nitrile can occur in two orientations. While the reaction is highly regioselective, it is rarely 100% regiospecific, leading to the formation of regioisomers. Furthermore, the electron-rich nature of the aminopyrazole core makes it susceptible to oxidative degradation [3].
Quantitative Impurity Profile
Impurity Class
Specific Contaminant
Origin / Causality
Distinguishing Feature
Recommended Protocol
Regioisomer
1,5-dimethyl-1H-pyrazol-3-amine
Alternate nucleophilic attack during Knorr-type condensation.
Identical mass (LC-MS); distinct N-methyl shift on H-NMR.
Protocol C (Chromatography)
Oxidation Products
Azo/Hydrazo dimers
Air oxidation of the electron-rich primary amine over time.
Pink, red, or brown discoloration of the bulk powder.
Protocol A (Recrystallization)
Inorganic Salts
Excess HCl, NaCl
Incomplete washing during the final salting-out phase of synthesis.
Broad NMR baseline; high ash content; poor solubility in organics.
Protocol B (Free-basing)
Starting Materials
Trace methylhydrazine
Incomplete conversion during synthesis.
Highly polar; toxic; reactive in downstream cross-couplings.
Protocol B or A
Diagnostic Workflow
Do not blindly apply purification methods. Use the decision matrix below to select a protocol based on your specific analytical findings.
Diagnostic workflow for selecting the appropriate aminopyrazole purification protocol.
Causality: The hydrochloride salt is highly polar, exhibiting excellent solubility in hot short-chain alcohols but insolubility in ethers. By utilizing a binary solvent system (ethanol/diethyl ether) and activated carbon, high-molecular-weight colored oxidation products are adsorbed, while non-polar organic impurities remain in the mother liquor.
Dissolution: Suspend 10.0 g of crude 1,3-dimethyl-1H-pyrazol-5-amine hydrochloride in a minimal volume (approx. 50-70 mL) of hot absolute ethanol at 70°C.
Decolorization: Add 1.0 g (10% w/w) of activated charcoal (Darco® or equivalent). Stir vigorously at 70°C for 15 minutes.
Hot Filtration: Filter the hot suspension through a tightly packed Celite pad into a pre-warmed receiving flask.
Validation Check: The resulting filtrate must be completely colorless. If a pink tint persists, repeat the charcoal treatment.
Crystallization: Allow the colorless filtrate to cool to room temperature. Slowly add cold diethyl ether dropwise under gentle stirring until persistent turbidity is observed (the "cloud point").
Maturation: Seal the flask and chill at 4°C for 4–6 hours to maximize crystal yield.
Isolation: Collect the white crystalline solid via vacuum filtration, wash with 20 mL of ice-cold diethyl ether, and dry under high vacuum for 12 hours.
Protocol B: Free-Basing, Extraction, and Re-salting
Causality: To remove inorganic salts or excess acid, the polar HCl salt must be neutralized to its neutral free base. The free base is highly soluble in moderately polar organic solvents (like dichloromethane), allowing it to be extracted away from water-soluble inorganic contaminants.
Neutralization: Dissolve 5.0 g of the crude salt in 30 mL of distilled water. Cool to 0°C in an ice bath. Slowly add 2M NaOH dropwise until the pH reaches 10–11.
Validation Check: The aqueous solution will turn milky, and an oil (the free base) will begin to separate from the water.
Extraction: Transfer to a separatory funnel and extract with Dichloromethane (DCM) (3 × 30 mL).
Washing: Wash the combined organic layers with 20 mL of saturated brine to remove residual water and trace polar impurities.
Drying: Dry the organic layer over anhydrous Na
SO, filter, and concentrate under reduced pressure to yield the free base as a pale oil or low-melting solid.
Re-salting: Dissolve the free base in 40 mL of anhydrous diethyl ether. Cool to 0°C and slowly add a 2M solution of HCl in diethyl ether until precipitation ceases. Filter and dry the resulting pure hydrochloride salt.
Protocol C: Chromatographic Resolution of Regioisomers
Causality: The 1,3-dimethyl-5-amine and 1,5-dimethyl-3-amine regioisomers cannot be separated by simple recrystallization due to identical molecular weights and similar polarities. However, the 5-amino group is sterically hindered by the adjacent N1-methyl group, reducing its hydrogen-bonding interaction with the silanol groups on silica gel. Consequently, the 5-amine isomer elutes faster than the less-hindered 3-amine isomer.
Preparation: Convert the crude salt to the free base using Steps 1–4 of Protocol B.
Column Loading: Load the crude free base onto a silica gel column (230-400 mesh) pre-equilibrated with DCM.
Elution: Elute using a gradient solvent system of DCM : Methanol (98:2
90:10). Crucial: Add 0.1% Triethylamine (TEA) to the eluent to suppress peak tailing caused by the basic amine interacting with acidic silica.
Fraction Monitoring: Monitor fractions via TLC (UV 254 nm or Ninhydrin stain).
Validation Check: The target 1,3-dimethyl-1H-pyrazol-5-amine (higher R
) will elute first, completely resolved from the 1,5-dimethyl-1H-pyrazol-3-amine (lower R).
Recovery: Pool the pure fractions, concentrate under reduced pressure, and re-salt using the ethereal HCl method described in Protocol B (Step 5).
Frequently Asked Questions (FAQs)
Q: Why does my purified product turn pink or brown during storage?A: Aminopyrazoles are highly electron-rich heterocycles. The primary amine is susceptible to slow air oxidation, forming highly conjugated (and deeply colored) azo or hydrazo dimers. To prevent this, store the purified hydrochloride salt in amber, light-blocking vials under an inert atmosphere (argon or nitrogen) at 4°C. If discoloration has already occurred, Protocol A (charcoal treatment) will efficiently remove these polymeric impurities.
Q: During free-basing (Protocol B), the product forms an oil instead of a solid precipitate. Did the reaction fail?A: No, this is expected behavior. The free base of 1,3-dimethyl-1H-pyrazol-5-amine has a relatively low melting point (approx. 73–77°C) and frequently "oils out" of aqueous solutions at room temperature rather than crystallizing. Proceed directly to the biphasic extraction; the oil will readily dissolve into the dichloromethane layer.
Q: How can I definitively distinguish the 1,3-dimethyl-5-amine from the 1,5-dimethyl-3-amine regioisomer using
H-NMR?A: The chemical shift of the N-methyl group is your primary diagnostic tool. In the 1,3-dimethyl-5-amine isomer, the N-methyl protons are sterically compressed by the adjacent amino group, which typically shifts their signal slightly downfield compared to the 1,5-dimethyl-3-amine isomer. For absolute confirmation, run a 2D NOESY NMR experiment: you will observe a strong spatial correlation (cross-peak) between the N-methyl protons and the amino protons in the 1,3-dimethyl-5-amine, which is physically impossible in the 3-amine isomer.
Q: Can I use ethyl acetate instead of diethyl ether for the re-salting step?A: While ethyl acetate can be used, it is not recommended. Aminopyrazoles can occasionally act as nucleophiles. In the presence of strong acids (like the HCl being added), trace transamidation or acetylation reactions with ethyl acetate can occur over time, introducing new impurities. Anhydrous diethyl ether or 1,4-dioxane are chemically inert under these conditions and are the superior choices for salting out.
References
One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules (MDPI). Available at:[Link]
Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at:[Link]
1,3-Dimethyl-1H-pyrazol-5-amine (CID 520721). National Center for Biotechnology Information (PubChem). Available at:[Link]
Optimization
resolving solubility issues of 1,3-dimethyl-1H-pyrazol-5-amine HCl in water
Technical Support Center: Solubility & Handling Guide for 1,3-Dimethyl-1H-pyrazol-5-amine HCl Executive Summary & Chemical Context As researchers, we often encounter "solubility" issues that are actually pH-dependent spe...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Solubility & Handling Guide for 1,3-Dimethyl-1H-pyrazol-5-amine HCl
Executive Summary & Chemical Context
As researchers, we often encounter "solubility" issues that are actually pH-dependent speciation issues. 1,3-Dimethyl-1H-pyrazol-5-amine hydrochloride (CAS 103068-64-0) is the salt form of a weak base. While the salt is highly water-soluble, the free base (CAS 3524-32-1) has significantly lower aqueous solubility.
Critical Mechanism:
The protonation of 5-aminopyrazoles typically occurs at the ring nitrogen (N2), not the exocyclic amine, with a pKa often in the range of 2.0 – 3.5 [1].
At pH < 2: The molecule is protonated (cationic) and highly soluble.
At pH > 4 (including PBS at pH 7.4): The molecule deprotonates to its neutral free base form. If the concentration exceeds the intrinsic solubility of the free base (often <5 mg/mL), it will precipitate.
This guide addresses the causality of these issues and provides self-validating protocols to resolve them.
Diagnostic Workflow
Before altering your protocol, use this logic tree to diagnose the root cause of the insolubility.
Figure 1: Diagnostic logic tree for identifying the physicochemical cause of solubility failure in aminopyrazole salts.
Technical FAQs & Troubleshooting
Scenario A: "The compound precipitated when I added it to PBS (pH 7.4)."
Diagnosis:Free Base Conversion.
As noted in the executive summary, the pKa of the conjugate acid is low. In PBS (pH 7.4), the equilibrium shifts almost 100% to the neutral free base.
If , the neutral form dominates. The neutral form is hydrophobic due to the methyl groups and aromatic ring.
Solution:
Pre-dissolve in DMSO: Create a 100 mM stock in pure DMSO.
Dilute into Buffer: Slowly add the DMSO stock to the buffer while vortexing. Ensure the final concentration is below the "kinetic solubility limit" (typically < 100 µM for aqueous buffers).
Alternative: If high aqueous concentrations are required, lower the pH of your vehicle to 3.0–4.0 using dilute HCl or acetic acid, provided your biological system can tolerate it.
Scenario B: "I have a white precipitate even in water at high concentrations."
Diagnosis:Common Ion Effect or Saturation.
If you are dissolving the Hydrochloride salt in a solution that already contains chloride ions (like saline or KCl), the solubility product (
) might be exceeded.
Increasing forces the precipitation of the salt.
Solution:
Use Milli-Q water (18.2 MΩ) initially to dissolve the salt.
Avoid mixing with high-molarity NaCl solutions until the compound is fully dissolved and diluted.
Warming: Gently heat to 40°C. The solubility of pyrazoles often increases significantly with temperature [2].
Scenario C: "The solid is sticky or turned into an oil."
Diagnosis:Hygroscopicity & Impurities.
Amine hydrochloride salts are often hygroscopic. If the purity is <98%, traces of synthesis byproducts (like isomeric pyrazoles or inorganic salts) can lower the melting point, causing the solid to "oil out" upon contact with atmospheric moisture.
Solution:
Desiccation: Store the solid in a desiccator with P₂O₅ or activated silica gel.
Recrystallization Protocol: See Section 4 below.
Validated Experimental Protocols
Protocol 1: Preparation of a Stable 50 mM Stock Solution
Use this for biological assays to prevent precipitation.
Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).
DMSO solubilizes both the salt and potential free base forms.
3
Vortex for 30 seconds.
Ensures complete dissolution.
4
Visual Check: Solution should be clear and colorless/pale yellow.
Turbidity indicates impurities or moisture.
5
Storage: Aliquot and store at -20°C.
Prevents freeze-thaw cycles which can induce crystal nucleation.
Protocol 2: Recrystallization (Purification)
Use this if your compound is sticky or colored (brown/pink).
Dissolution: Dissolve the crude salt in a minimum amount of hot Ethanol (approx. 50-60°C).
Filtration: If there are insoluble particles (likely inorganic salts like NaCl from synthesis), filter the hot solution quickly.
Crystallization: Add Diethyl Ether or Acetone dropwise to the hot ethanol solution until a slight turbidity persists.
Cooling: Allow the solution to cool slowly to room temperature, then place on ice.
Collection: Filter the white crystals and wash with cold ether.
Drying: Dry under vacuum over P₂O₅ to remove hygroscopic solvent residues [3].
Physicochemical Data Summary
Property
Value (Approx.)
Implication for Handling
MW (HCl Salt)
147.61 g/mol
Use this MW for Molarity calcs.
MW (Free Base)
111.15 g/mol
N/A unless neutralizing.
pKa (Conjugate Acid)
~2.5 – 3.0 [1]
Neutral at pH > 4. Low solubility in PBS.
Appearance
White to pale yellow crystal
Dark color = Oxidation. Sticky = Wet.
Solubility (Water)
High (Acidic pH)
Soluble as cation.
Solubility (PBS)
Low (Neutral pH)
Precipitates as free base.
References
Elguero, J., et al. (2003). Structure of a 4-Nitroso-5-aminopyrazole and Its Salts: Tautomerism, Protonation, and E/Z Isomerism. The Journal of Organic Chemistry.
Context: Establishes protonation sites (N2) and structural behavior of aminopyrazole salts.
BenchChem Technical Support. (2025). Overcoming poor solubility of pyrazole derivatives during reaction workup.
Context: General solubility trends and temper
Matrix Fine Chemicals. (2025).[1] 1,3-Dimethyl-1H-pyrazol-5-amine Hydrochloride Product Data.
Context: Physical properties and handling of the specific salt form.
National Institute of Standards and Technology (NIST). (2025).[2] 5-Amino-1,3-dimethylpyrazole Properties.
Context: Verification of free base properties and CAS registry d
minimizing side reactions during acylation of 1,3-dimethyl-1H-pyrazol-5-amine HCl
Technical Support Center: Acylation of 1,3-dimethyl-1H-pyrazol-5-amine HCl Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the acylation of 1,3-dimethyl-1H-pyrazol-5-amine hyd...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Acylation of 1,3-dimethyl-1H-pyrazol-5-amine HCl
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the acylation of 1,3-dimethyl-1H-pyrazol-5-amine hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this important building block. Our goal is to provide in-depth, field-proven insights to help you maximize your reaction success, minimize side-product formation, and troubleshoot common issues encountered during this transformation.
Core Principles: The Reaction Landscape
The acylation of 1,3-dimethyl-1H-pyrazol-5-amine is a fundamental transformation for introducing an acyl group onto the exocyclic amine. However, starting from the hydrochloride salt introduces specific challenges that must be carefully managed. The primary goal is to achieve selective mono-N-acylation while avoiding common pitfalls such as diacylation, incomplete reaction, and other side-product formations.
The diagram below illustrates the desired reaction pathway and potential competing side reactions that this guide will address.
Caption: Desired reaction pathway and potential side reactions.
Q1: My starting material is the HCl salt. Why is the choice and amount of base so critical?
Your starting material, 1,3-dimethyl-1H-pyrazol-5-amine HCl, is an ammonium salt. The exocyclic amino group is protonated (-NH3+), rendering it non-nucleophilic and incapable of reacting with the electrophilic acylating agent. A base is required for two distinct purposes:
Neutralization: The first equivalent of base deprotonates the ammonium salt to liberate the free, nucleophilic amine in situ.
Scavenging: When using an acyl halide (e.g., R-COCl), the reaction generates one equivalent of HCl. A second equivalent of base is required to neutralize this acid, preventing it from protonating another molecule of your starting amine and shutting down the reaction.
Therefore, a minimum of two equivalents of base is essential when using an acyl halide. If using an anhydride, which produces a carboxylic acid byproduct, slightly more than one equivalent of base is sufficient. Failure to use enough base is a primary cause of low conversion and sluggish reactions.[1]
Q2: Which base should I choose? Does it matter if I use an organic or inorganic base?
Yes, the choice of base is paramount to minimizing side reactions. The ideal base should be strong enough to deprotonate the amine salt but not so strong that it causes other side reactions. It should also be non-nucleophilic to avoid reacting with your acylating agent.
Base
pKaH (Conjugate Acid)
Recommended Stoichiometry (vs. Acyl Halide)
Pros
Cons & Causality
Triethylamine (TEA)
~10.7
2.2 - 3.0 eq.
Inexpensive, common.
Can form a reactive acylammonium intermediate with the acyl chloride, which can be a more aggressive acylating agent. Can also lead to ketene formation with certain acyl chlorides.[1]
DIPEA (Hünig's Base)
~11.0
2.2 - 2.5 eq.
Sterically hindered and non-nucleophilic. Minimizes side reactions with the acylating agent.
More expensive than TEA.
Pyridine
~5.2
2.5 - 3.0 eq.
Can act as a nucleophilic catalyst (e.g., forming an acylpyridinium ion).
Weaker base, may require gentle heating. Its role as a catalyst can sometimes increase the rate of diacylation if not carefully controlled.
Potassium Carbonate (K₂CO₃)
~10.3 (pKa of HCO₃⁻)
>2.0 eq. (heterogeneous)
Inexpensive, easy to remove by filtration.
Heterogeneous reaction, requires vigorous stirring and may be slower. Can be basic enough to promote enolization in sensitive substrates.
Recommendation: For most applications, DIPEA is the preferred choice due to its non-nucleophilic nature, which provides a cleaner reaction profile.
Q3: What are the best solvents for this acylation?
The ideal solvent should be aprotic and anhydrous to prevent hydrolysis of the acylating agent. It should also fully dissolve the free amine once it is generated.
Solvent
Properties
Suitability & Rationale
Dichloromethane (DCM)
Aprotic, polar
Excellent choice. Good solubility for the free amine and most reagents. Volatile and easy to remove.
Tetrahydrofuran (THF)
Aprotic, polar
Good alternative to DCM. Ensure it is anhydrous as it can be hygroscopic.
Acetonitrile (MeCN)
Aprotic, polar
Suitable for many acylations. Must be rigorously dried.
1,4-Dioxane
Aprotic, less polar
Can be used, especially if higher temperatures are needed, but must be peroxide-free and anhydrous.[2]
Avoid protic solvents like ethanol or methanol, as they will readily react with the acylating agent (especially acyl chlorides) in competition with your amine.
Section 2: Minimizing Key Side Reactions
Q4: My main problem is diacylation. I see a less polar spot on TLC and a higher mass in my LC-MS. How do I stop it?
Diacylation occurs when the initially formed amide product is acylated a second time to form an imide. While the amide nitrogen is significantly less nucleophilic than the starting amine, this side reaction can be forced under certain conditions.
Causality:
Excess Acylating Agent: Using a large excess of the acylating agent increases its concentration, favoring the slower second acylation.
High Temperature: Increased temperature provides the activation energy needed for the less reactive amide to be acylated.
Aggressive Acylating Species: As mentioned, reactive intermediates (e.g., acylammonium salts from TEA) can drive this unwanted reaction.
Solutions:
Control Stoichiometry: Use only a slight excess of the acylating agent (1.05 - 1.1 equivalents).
Reverse Addition: Add the acylating agent slowly, dropwise, to a solution of the amine and base. This keeps the concentration of the acylating agent low at all times, favoring reaction with the more nucleophilic starting amine.
Lower the Temperature: Run the reaction at 0 °C or even lower before allowing it to slowly warm to room temperature. This disfavors the higher activation energy pathway of diacylation.
Switch to a Non-Nucleophilic Base: Change from TEA to DIPEA to avoid forming highly reactive acylating intermediates.
Q5: Is there a risk of acylation on the pyrazole ring itself (C-acylation)?
For 1,3-dimethyl-1H-pyrazol-5-amine, N-acylation at the exocyclic amine is overwhelmingly favored .[3]
Causality:
Nucleophilicity: The exocyclic primary amine is a potent nucleophile. The pyrazole ring is an electron-rich aromatic system, but its carbons are significantly less nucleophilic than the amine. Electrophilic substitution on the ring (a Friedel-Crafts type acylation) would require much harsher conditions, typically involving a strong Lewis acid catalyst (e.g., AlCl₃), which is not present in a standard amine acylation setup.[4]
Sterics: The C4 position is the most likely site for electrophilic attack on the ring, but it is sterically more hindered than the exocyclic amine.
Under the standard conditions described here (organic base, aprotic solvent), C-acylation is not a significant concern. If you observe an unexpected isomer, it is far more likely to be related to issues with your starting material purity than a C-acylation side reaction.
Troubleshooting Flowchart
This decision tree can help diagnose and solve common experimental issues.
Caption: A troubleshooting decision tree for acylation issues.
Validated Experimental Protocols
Protocol 1: General Procedure for Selective Mono-Acylation
This protocol is optimized for standard acyl chlorides and prioritizes cleanliness and selectivity.
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 1,3-dimethyl-1H-pyrazol-5-amine HCl (1.0 eq.).
Solvent & Base: Add anhydrous DCM (approx. 0.1 M concentration based on the amine). Cool the resulting suspension to 0 °C in an ice bath.
Deprotonation: Add DIPEA (2.2 eq.) dropwise via syringe. Stir the mixture at 0 °C for 15-20 minutes. The suspension should become a clear solution as the free amine is generated.
Acylation: In a separate dry flask, prepare a solution of the acyl chloride (1.05 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the cold amine solution over 10-15 minutes.
Reaction: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 1-3 hours).
Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure mono-acylated product.
Protocol 2: Acylation with Anhydrides or Less Reactive Agents
This protocol is suitable for acid anhydrides or when gentle heating is required for less reactive coupling partners.
Setup: To a flame-dried flask under N₂, add 1,3-dimethyl-1H-pyrazol-5-amine HCl (1.0 eq.).
Solvent & Base: Add anhydrous THF (0.1 M) and DIPEA (1.2 eq.).
Acylating Agent: Add the acid anhydride (1.1 eq.) to the mixture.
Reaction: Stir at room temperature for 1-2 hours. If no reaction is observed by TLC, gently heat the mixture to 40-50 °C and monitor until completion.
Work-up & Purification: Cool the reaction to room temperature and concentrate in vacuo. Redissolve the residue in ethyl acetate and wash with 1M HCl (to remove excess base), saturated NaHCO₃ (to remove carboxylic acid byproduct), and brine. Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by flash chromatography or recrystallization.
References
Padwa, A., et al. (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. Chemical Science, 8(10), 7073-7079. [Link]
Royal Society of Chemistry. (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. RSC Publishing. [Link]
Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. [Link]
Subramanyam, C. (1995). 4-Methoxybenzyl (PMB), A Versatile Protecting Group for the Regiospecific Lithiation and Functionalization of Pyrazoles. Synthetic Communications, 25(5), 761-770. [Link]
Rainey, A. A., et al. (2015). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Organic & Biomolecular Chemistry, 13(30), 8250-8254. [Link]
Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. New Journal of Chemistry, 39(4), 2549-2559. [Link]
Various Authors. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. ResearchGate. [Link]
MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
Bensaber, S. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
Chuprakov, S., et al. (2009). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Angewandte Chemie International Edition, 48(15), 2755-2758. [Link]
Royal Society of Chemistry. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Medicinal Chemistry. [Link]
ResearchGate. (2000). Recent developments in aminopyrazole chemistry. [Link]
Kumar, D., et al. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 12(44), 28557-28582. [Link]
ResearchGate. (2019). Reaction of 5-amino-pyrazole derivatives with various imines. [Link]
ResearchGate. (2019). Palladium-catalyzed amino group arylation of 1,3-disubstituted 1H-pyrazol-5-amine based on Buchwald–Hartwig reaction. [Link]
RWTH Publications. (2017). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. [Link]
Organic Chemistry Explained. (2021). Acylation of Amines, Part 1: with Acyl Halides. YouTube. [Link]
Indian Academy of Sciences. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607-613. [Link]
Kaczmarczyk, G., et al. (2023). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. Scientific Reports, 13, 6745. [Link]
ResearchGate. (2020). Optimization of the ADAN acylation conditions. [Link]
National Institutes of Health. (2012). 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizine-3-carbonitrile. Acta Crystallographica Section E, 68(Pt 3), o769. [Link]
American Chemical Society. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]
Academia.edu. (2013). Reinvestigating the Reaction of 1H-Pyrazol-5-amines with 4,5-Dichloro-1,2,3-dithiazolium Chloride: A Route to Pyrazolo[3,4-c]isothiazoles and Pyrazolo[3,4-d]thiazoles. The Journal of Organic Chemistry, 78(23), 11986-11995. [Link]
Siddiqui, S. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Journal of the Brazilian Chemical Society, 22(1), 31-51. [Link]
Wang, H., et al. (2020). N-Acyl pyrroles: chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Chemical Science, 11(23), 5961-5967. [Link]
Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. [Link]
Organic Chemistry Portal. Ester synthesis by acylation. [Link]
Pediaa. (2020). Difference Between O Acylation and N Acylation. [Link]
Google Patents. (2001).
Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]
MDPI. (2021). Synthesis of 6,7-Dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles by Azomethine Imine-Alkyne Cycloadditions Using Immobilized Cu(II)-Catalysts. Catalysts, 11(1), 93. [Link]
Comprehensive FTIR Analysis and Comparison Guide: 1,3-Dimethyl-1H-pyrazol-5-amine Hydrochloride vs. Free Base
As a Senior Application Scientist, I frequently encounter critical bottlenecks in drug development and materials science where an Active Pharmaceutical Ingredient (API) or intermediate is incorrectly characterized. Diffe...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter critical bottlenecks in drug development and materials science where an Active Pharmaceutical Ingredient (API) or intermediate is incorrectly characterized. Differentiating between a free base and its corresponding salt form is paramount, as salt formation fundamentally alters the compound's solubility, bioavailability, and solid-state stability.
This guide provides an objective, in-depth comparative analysis of 1,3-dimethyl-1H-pyrazol-5-amine (the free base) and its hydrochloride salt using Fourier Transform Infrared (FTIR) spectroscopy [1]. Rather than simply listing spectral peaks, this guide explores the physical causality behind the spectral shifts and provides a self-validating experimental protocol to ensure absolute data integrity.
Mechanistic Context: The Physics of Salt Formation and Spectral Shifts
To interpret FTIR spectra accurately, we must understand the causality behind the vibrational changes. 1,3-Dimethyl-1H-pyrazol-5-amine contains an exocyclic primary amine (
) and a pyrazole ring [2].
In the free base form , the
group vibrates relatively freely in the solid state. This produces distinct, sharp asymmetric and symmetric stretching bands at higher wavenumbers.
When treated with hydrochloric acid to form the hydrochloride salt , protonation occurs. While 5-aminopyrazoles exhibit complex tautomerism and can theoretically protonate at the highly basic ring nitrogen (N2), the net physical result in the solid state is the formation of a highly charged ionic lattice. The newly formed, positively charged N-H bonds engage in massive, extensive intermolecular hydrogen bonding with the highly electronegative chloride (
) counterions.
The Causality of the Shift: According to Hooke's Law applied to molecular vibrations, this intense hydrogen bonding draws electron density away from the N-H bond, significantly reducing its force constant (
). Consequently, the vibration requires less energy, causing a dramatic red-shift (to lower wavenumbers) and transforming the sharp doublets into a broad, unresolved "ammonium envelope" [3].
Logical relationship between pyrazole protonation and FTIR spectral shifts.
Comparative FTIR Spectral Data
The following table summarizes the quantitative spectral differences between the two forms. This data allows researchers to definitively identify whether their synthesis successfully yielded the hydrochloride salt or if unreacted free base remains.
Vibrational Mode
Free Base (1,3-Dimethyl-1H-pyrazol-5-amine)
Hydrochloride Salt
Mechanistic Causality for Shift
N-H Stretching
Sharp doublets at ~3380 cm⁻¹ (asym) and ~3280 cm⁻¹ (sym)
Broad, intense envelope spanning 3200 to 2500 cm⁻¹
Protonation and strong hydrogen bonding with drastically reduce the N-H bond force constant, causing a massive red-shift and peak broadening.
A single, uncalibrated FTIR scan is scientifically meaningless, particularly when analyzing hygroscopic hydrochloride salts where atmospheric moisture can produce false O-H stretching bands that mimic N-H envelopes. To ensure absolute trustworthiness, your analytical protocol must be a closed, self-validating loop.
Below is the definitive Attenuated Total Reflectance (ATR) FTIR methodology for characterizing these pyrazole derivatives.
Step 1: System Suitability & Calibration (The Validation Step)
Clean the diamond ATR crystal with MS-grade isopropanol and allow it to dry completely.
Place a traceable Polystyrene (PS) calibration film over the crystal.
Acquire a scan (resolution: 4 cm⁻¹, 16 scans).
Validation Check: Confirm that the PS reference peaks appear exactly at 1601.2 cm⁻¹ and 1028.3 cm⁻¹ . If they deviate by more than 1 cm⁻¹, recalibrate the instrument's laser/interferometer.
Step 2: Environmental Background Subtraction (The Baseline Step)
Remove the PS film and ensure the crystal is bare.
Acquire a background spectrum (resolution: 4 cm⁻¹, 32 scans).
Causality: This step mathematically subtracts ambient
(2350 cm⁻¹) and atmospheric water vapor (3900-3500 cm⁻¹ and 1900-1300 cm⁻¹). Because the hydrochloride salt's N-H envelope is broad, failing to subtract water vapor will lead to false peak assignments.
Step 3: Sample Preparation & Acquisition (The Analytical Step)
Deposit 2–5 mg of the solid powder (Free Base or Hydrochloride Salt) directly onto the center of the diamond crystal.
Lower the ATR pressure anvil until the software indicates optimal contact pressure (typically ~80-100 psi). Do not over-tighten, as excessive pressure can induce polymorphic shifts in crystalline APIs.
Acquire the sample spectrum (resolution: 4 cm⁻¹, 32 scans, range: 4000 to 400 cm⁻¹).
Step 4: Post-Acquisition Verification (The Integrity Check)
Retract the anvil, remove the sample, and clean the crystal thoroughly with isopropanol.
Run a final "blank" scan.
Validation Check: The baseline must be completely flat. Any residual peaks indicate that the pyrazole salt has permanently etched or adhered to the crystal, which would invalidate subsequent analyses.
Self-validating ATR-FTIR workflow for pyrazole salt form characterization.
Conclusion
The transition from 1,3-dimethyl-1H-pyrazol-5-amine to its hydrochloride salt is unambiguously identifiable via FTIR spectroscopy. By focusing on the dramatic shift of the N-H stretching modes—from sharp doublets (~3380, 3280 cm⁻¹) to a massive, broad envelope (3200-2500 cm⁻¹)—researchers can objectively verify their product. Adhering to the self-validating ATR-FTIR protocol ensures that these observations are grounded in rigorous, reproducible analytical science.
References
Title: 5-Amino-1,3-dimethylpyrazole IR Spectrum
Source: NIST Chemistry WebBook, Standard Reference Database 69
URL: [Link]
Title: PubChem Compound Summary for CID 520721, 1,3-Dimethyl-1H-pyrazol-5-amine
Source: National Center for Biotechnology Information (PubChem)
URL: [Link]
Comparative
Comprehensive HPLC Method Development for the Purity Assay of 5-Amino-1,3-dimethylpyrazole HCl: A Comparative Guide
Introduction & The Chromatographic Challenge 5-Amino-1,3-dimethylpyrazole HCl is a highly polar, basic heterocyclic compound that serves as a privileged scaffold and critical building block in the synthesis of novel ther...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & The Chromatographic Challenge
5-Amino-1,3-dimethylpyrazole HCl is a highly polar, basic heterocyclic compound that serves as a privileged scaffold and critical building block in the synthesis of novel therapeutic agents, including pyrazolo-pyrimidines and antimicrobial compounds[1],[2].
Developing a robust High-Performance Liquid Chromatography (HPLC) purity assay for this compound presents a classic analytical challenge. In traditional Reversed-Phase Liquid Chromatography (RPLC), highly polar analytes exhibit exceptionally low affinity for nonpolar C18 stationary phases, resulting in early elution near the void volume[3]. Furthermore, the basic primary amine and pyrazole nitrogens readily undergo secondary ion-exchange interactions with unreacted, acidic silanols on the silica support. This causes severe peak tailing, poor resolution from polar impurities, and compromised quantitative accuracy[4].
To establish a self-validating, highly reproducible assay, analytical scientists must look beyond standard C18 columns. This guide objectively compares three stationary phase technologies—Standard RPLC (C18), Polar-Embedded RPLC (AQ-C18), and Hydrophilic Interaction Liquid Chromatography (HILIC)—to determine the optimal method for quantifying 5-amino-1,3-dimethylpyrazole HCl.
Chromatographic Rationale & Workflow
Mechanistic Causality: Why HILIC Outperforms RPLC for Polar Amines
In RPLC, retention relies on hydrophobic partitioning. Because protonated pyrazoles are highly hydrophilic, they bypass the C18 ligands. While raising the mobile phase pH could neutralize the basic amine to improve hydrophobicity, silica-based columns degrade at high pH, and the pyrazole core remains highly polar.
Conversely, HILIC utilizes a polar stationary phase (such as bare silica or amide-bonded silica) and an organic-rich mobile phase (typically >70% acetonitrile). In HILIC, water acts as the strong eluting solvent[5]. The stationary phase absorbs water from the mobile phase to form an immobilized, water-rich layer. Polar analytes like 5-amino-1,3-dimethylpyrazole partition into this aqueous layer, supplemented by hydrogen bonding and electrostatic interactions, resulting in powerful retention and symmetrical peak shapes[6],[7].
Fig 2. Mechanistic comparison of analyte interactions in RPLC vs. HILIC modes.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols integrate built-in system suitability tests (SST).
Step 1: Mobile Phase Preparation
Causality: Buffer selection is critical. In HILIC, a minimum of 3% water and volatile salts are required to establish the stationary phase water layer and control electrostatic interactions[7]. Low pH ensures the pyrazole remains consistently protonated.
Aqueous Phase (A): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. Filter through a 0.2 µm membrane[4].
Organic Phase (B): 100% LC-MS grade Acetonitrile.
Step 2: Sample Preparation & Diluent Matching
Causality: A major cause of peak distortion in HILIC is a mismatch between the sample diluent and the mobile phase. Injecting a highly aqueous sample disrupts the localized water layer on the column[6].
Standard Solution: Accurately weigh 10 mg of 5-amino-1,3-dimethylpyrazole HCl and 10 mg of a known related substance (e.g., 3-amino-5-methylpyrazole) into a 20 mL volumetric flask.
Diluent: Dissolve in 5 mL of Mobile Phase A, then dilute to volume with Acetonitrile (Final composition: 75% ACN / 25% Aqueous).
Step 3: Column Equilibration & System Suitability
Causality: HILIC columns require significantly longer equilibration times than RPLC columns to form a stable hydration layer[6].
Equilibration: Flush the HILIC column with 50 column volumes (CV) of the initial mobile phase (e.g., 90% B).
Self-Validation (SST): Inject a blank diluent to confirm baseline stability. Inject the Standard Solution in triplicate. The system is validated only if Retention Factor (
) , Tailing Factor () , and Resolution () between the pyrazole peaks is .
Fig 1. Decision matrix and workflow for polar basic compound HPLC method development.
Comparative Performance Data
To objectively evaluate the methodologies, the 5-amino-1,3-dimethylpyrazole HCl standard was analyzed across three distinct column chemistries using optimized gradients for each mode. The quantitative performance metrics are summarized below.
*Resolution calculated against the closely eluting synthetic impurity 3-amino-5-methylpyrazole.
Data Discussion
Standard RPLC (C18): Failed the self-validation criteria. The high polarity of the pyrazole resulted in a
of 0.4, meaning the compound eluted in the void volume, co-eluting with unretained solvent peaks[3]. Unshielded silanol interactions caused severe tailing ( = 2.3).
Polar-Embedded RPLC (AQ-C18): Provided acceptable performance. By incorporating a polar functional group in the alkyl chain, this column resists phase dewetting, allowing the use of a 100% aqueous initial mobile phase[3],[5]. This forced the polar pyrazole to partition, achieving a
of 1.8.
HILIC (Amide): Demonstrated superior performance across all metrics. The organic-rich mobile phase provided excellent desolvation efficiency (ideal if transferring the method to LC-MS)[5], while the aqueous partition layer yielded a highly symmetrical peak (
= 1.1) and massive retention ( = 4.5).
Conclusion & Recommendations
For the purity assay of 5-amino-1,3-dimethylpyrazole HCl, HILIC utilizing an Amide-bonded stationary phase is the definitive choice . It provides orthogonal selectivity to traditional RPLC and overcomes the inherent retention and peak shape issues associated with highly polar, basic heterocycles.
If a laboratory lacks dedicated HILIC instrumentation (or wishes to avoid the longer equilibration times associated with HILIC), a Polar-Embedded (AQ) C18 column operated under highly aqueous conditions serves as a viable, albeit secondary, alternative.
References
1.3 - LCGC / lcms.cz[3]
2.5 - Chrom Tech, Inc.[5]
3.6 - Waters Corporation[6]
4.1 - Benchchem[1]
5.7 - Agilent Technologies[7]
6.2 - RSC Publishing[2]
7. 4 - International Journal of Pharmaceutical Research and Applications[4]
Technical Comparison Guide: Mass Spectrometry Profiling of 1,3-Dimethyl-1H-pyrazol-5-amine
Executive Summary 1,3-dimethyl-1H-pyrazol-5-amine (CAS: 3524-32-1) is a critical heterocyclic scaffold in medicinal chemistry, particularly in the synthesis of BET bromodomain inhibitors and kinase inhibitors. Its struct...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1,3-dimethyl-1H-pyrazol-5-amine (CAS: 3524-32-1) is a critical heterocyclic scaffold in medicinal chemistry, particularly in the synthesis of BET bromodomain inhibitors and kinase inhibitors. Its structural integrity and purity are paramount during drug development.
This guide provides a technical analysis of its mass spectrometry (MS) fragmentation patterns, objectively comparing its spectral signature against its primary regioisomer, 1,5-dimethyl-1H-pyrazol-3-amine . We analyze the mechanistic drivers of fragmentation under Electron Ionization (EI) and Electrospray Ionization (ESI) to provide researchers with a robust identification protocol.
Technical Specifications & Structural Context
Feature
Target Analyte
Primary Alternative (Regioisomer)
Compound Name
1,3-dimethyl-1H-pyrazol-5-amine
1,5-dimethyl-1H-pyrazol-3-amine
Structure
N1-Methyl, C3-Methyl, C5-Amine
N1-Methyl, C5-Methyl, C3-Amine
Formula
C₅H₉N₃
C₅H₉N₃
Exact Mass
111.0796 Da
111.0796 Da
Key Structural Difference
Amino group is proximal to N-Methyl (Ortho-like interaction).
Amino group is distal to N-Methyl.
Detection Challenge
High; requires MS/MS or chromatography for differentiation.
High; isobaric interference.
Experimental Protocols
To ensure reproducibility, the following validated protocols are recommended for the characterization of aminopyrazoles.
GC-MS (Electron Ionization) Workflow[1]
Inlet Temperature: 250°C (Splitless mode).
Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID x 0.25µm).
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
Collision Energy (CID): Stepped energy (10, 20, 40 eV) to maximize fragment diversity.
Fragmentation Analysis & Mechanism
Understanding the fragmentation mechanism is essential for distinguishing the 1,3-isomer from the 1,5-isomer.
Electron Ionization (EI) Pattern (70 eV)
Under hard ionization, 1,3-dimethyl-1H-pyrazol-5-amine exhibits a distinct fragmentation pathway driven by the stability of the pyrazole ring and the lability of the methyl substituents.
Molecular Ion (M+[1][2][3]•): m/z111 (High Intensity). The aromatic pyrazole ring stabilizes the radical cation.
Hydrogen Loss ([M-H]+): m/z110 . Significant peak due to the loss of a hydrogen atom, likely from the amino group or the C3-methyl, stabilized by resonance.
Ring Cleavage:
m/z 42: [C₂H₄N]+ or [C₂H₂O]+ equivalent. A major low-mass fragment characteristic of methylated pyrazoles, often arising from the breakdown of the ring system (loss of HCN/CH₃CN).
In positive ESI, the molecule forms the protonated species [M+H]+ at m/z 112 .
Diagram 1: ESI Fragmentation Pathway of 1,3-Dimethyl-1H-pyrazol-5-amine
The following diagram illustrates the proposed fragmentation pathway, highlighting the "Ortho-Effect" where the N1-methyl interacts with the C5-amine.
Caption: Proposed ESI-MS/MS fragmentation pathway. The proximity of N1-Methyl and C5-Amine facilitates specific H-transfers leading to ammonia loss.
Comparative Performance: 1,3-Isomer vs. 1,5-Isomer
Differentiation of the 1,3-dimethyl and 1,5-dimethyl isomers is a classic problem. While their molecular weights are identical, their behavior under fragmentation and chromatography differs.
Mass Spectral Differentiation
The primary differentiator is the Loss of Ammonia (NH₃, -17 Da) and Loss of Methyl (CH₃, -15 Da) ratios.
Parameter
1,3-dimethyl-1H-pyrazol-5-amine
1,5-dimethyl-1H-pyrazol-3-amine
N-Me / NH₂ Proximity
Proximal (Ortho-like)
Distal (Meta-like)
NH₃ Loss (m/z 95)
Favored. The N1-methyl group can sterically interact with the C5-amine, facilitating H-transfer and elimination.
Less Favored. The amine is distant from the N-methyl, making direct interaction difficult.
Ring Cleavage
Produces specific low-mass ions (m/z 42) related to the N-N-Me fragment.
Fragmentation often retains the N1-C5-Me core longer.
Chromatographic Differentiation (The Self-Validating Step)
Relying solely on MS spectra carries risk due to the similarity of fragments. A self-validating system must include chromatographic separation.
Diagram 2: Analytical Decision Matrix for Isomer Identification
This workflow ensures high-confidence identification by combining retention time (RT) with MS/MS transitions.
Caption: Decision matrix for differentiating aminopyrazole isomers using LC-MS/MS. Retention time is the primary discriminator, supported by MS/MS fragment ratios.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 520721, 1,3-Dimethyl-1H-pyrazol-5-amine. Retrieved from [Link]
NIST Mass Spectrometry Data Center. 5-Amino-1,3-dimethylpyrazole Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
Zhao, L., et al. (2018). Structure-Based Discovery of CF53 as a Potent and Orally Bioavailable Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitor. Journal of Medicinal Chemistry. (Discusses synthesis and characterization of 1,3 vs 1,5 isomers). Retrieved from [Link]
Holčapek, M., et al. (2010).Differentiation of Isomers by Mass Spectrometry. Wiley Interdisciplinary Reviews.
Comparative Reactivity Guide: 1,3-Dimethyl vs. 1-Methyl Pyrazol-5-Amine Derivatives in Heterocyclic Synthesis
Executive Summary & Chemical Context Pyrazol-5-amines are foundational building blocks in medicinal chemistry, primarily serving as precursors for pyrazolo[3,4-d]pyrimidines—highly privileged purine bioisosteres used in...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context
Pyrazol-5-amines are foundational building blocks in medicinal chemistry, primarily serving as precursors for pyrazolo[3,4-d]pyrimidines—highly privileged purine bioisosteres used in kinase and bromodomain inhibitors. For researchers and drug development professionals, the choice between 1-methyl-1H-pyrazol-5-amine and 1,3-dimethyl-1H-pyrazol-5-amine is not merely a structural technicality; it significantly dictates the thermodynamic and kinetic outcomes of downstream functionalizations.
This guide objectively compares the reactivity profiles of these two derivatives, exploring the mechanistic causality behind their differences, providing self-validating experimental protocols, and presenting comparative performance data to optimize your synthetic workflows.
Mechanistic Causality: Electronic vs. Steric Dynamics
The reactivity of the pyrazole core is governed by a delicate balance of electron density and steric accessibility. The presence or absence of a methyl group at the C3 position fundamentally alters this balance.
1-Methyl-1H-pyrazol-5-amine : Lacks substitution at the C3 position. The C4 position is moderately nucleophilic, and the 5-amino group is relatively unhindered. This allows for standard condensation and electrophilic aromatic substitution (EAS) reactions without significant steric penalty.
1,3-Dimethyl-1H-pyrazol-5-amine : The addition of the C3 methyl group introduces a positive inductive (+I) effect, hyperconjugation, and localized steric bulk.
Electronic Consequence: The +I effect enriches the electron density at the adjacent C4 carbon, lowering the activation energy for electrophilic attack (e.g., halogenation, Vilsmeier-Haack formylation) (1)[1].
Steric Consequence: The C3 methyl group induces steric crowding, subtly influencing the trajectory of bulky electrophiles and restricting the conformational freedom of intermediates during heterocyclization (2)[2].
Mechanistic causality of the 3-methyl group on pyrazole reactivity.
Comparative Reactivity Profiles
Electrophilic Substitution at C4
In reactions such as halogenation or formylation via the Vilsmeier-Haack reagent (DMF/POCl3 or DMF/PBr3), the 1,3-dimethyl derivative typically exhibits faster reaction kinetics due to the activated C4 position. However, if the electrophile is exceptionally bulky, the 1-methyl derivative may outcompete due to lower steric resistance.
Heterocyclization to Pyrazolo[3,4-d]pyrimidines
One-pot syntheses of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles often involve Vilsmeier amidination followed by imination and intermolecular heterocyclization. While the 1,3-dimethyl derivative undergoes rapid initial formylation, it requires careful optimization of the amine base (e.g., hexamethyldisilazane) to overcome steric barriers during the final ring closure (1)[1].
Oxidative Dehydrogenative Coupling
When synthesizing azopyrroles via oxidative coupling, 1,3-dimethyl-1H-pyrazol-5-amine selectively forms C-I and N-N bonds with distinct yield profiles compared to its 1-methyl counterpart. The C3 methyl group prevents unwanted side reactions (such as competitive iodination) at the C3 position, leading to highly selective transformations (3)[3].
Quantitative Data Comparison
The following table summarizes the experimental performance of both derivatives across standard synthetic transformations:
Reaction Type
Reagents & Conditions
1-Methyl Yield (%)
1,3-Dimethyl Yield (%)
Kinetic & Mechanistic Observation
C4-Formylation
DMF/PBr3, 60°C, 1.5h
82%
>90%
+I effect accelerates C4 electrophilic attack in the 1,3-dimethyl derivative.
Heterocyclization
Formamidine, HMDS, 120°C
78%
72%
Steric hindrance at C3 slightly reduces intermolecular ring-closure efficiency.
Oxidative Coupling
I2, TBHP, K2CO3, 50°C
70%
66%
C3-methyl prevents competitive C3-iodination, ensuring high regioselectivity.
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating mechanistic checkpoints.
Preparation : Dissolve 10 mmol of the pyrazol-5-amine derivative (1-methyl or 1,3-dimethyl) in 15 mL of anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.
Activation : Cool the solution to 0°C. Dropwise add 30 mmol (3.0 eq) of Phosphorus tribromide (PBr3).
Causality Check: PBr3 generates a highly reactive Vilsmeier intermediate, which is essential for overcoming the activation barrier of the electron-rich heterocyclic ring.
Substitution : Heat the reaction mixture to 60°C for 1.5 hours.
Validation Check: Monitor via TLC (EtOAc:Hexane 1:1). The 1,3-dimethyl derivative typically consumes starting material 15-20 minutes faster than the 1-methyl derivative due to C4 activation.
Quenching & Isolation : Pour the mixture over crushed ice and neutralize with saturated aqueous NaHCO3. Extract with EtOAc, dry over MgSO4, and concentrate in vacuo.
Protocol B: One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines
Amidination : Utilize the crude 4-formyl intermediate generated from Protocol A without further purification.
Heterocyclization : Add 3.0 equivalents of hexamethyldisilazane (HMDS) and heat the mixture to 120°C for 4 hours.
Causality Check: HMDS acts as an efficient ammonia equivalent and a mild base, facilitating the sequential imination and intermolecular ring closure while buffering against acidic byproducts (1)[1].
Purification : Cool to room temperature, precipitate the product with cold ethanol, and filter to obtain the functionalized pyrazolo[3,4-d]pyrimidine core.
Workflow of Pyrazolo[3,4-d]pyrimidine synthesis from pyrazol-5-amines.
Application in Drug Discovery: BET Inhibitors Case Study
The structural divergence between these two derivatives directly impacts target binding in drug discovery. In the development of Bromodomain and Extra-Terminal (BET) inhibitors (e.g., the discovery of CF53), the incorporation of the 1,3-dimethyl-1H-pyrazole moiety resulted in a highly potent BRD4 BD1 binder (IC50 = 9.4 nM, Ki = 1.9 nM).
Altering this moiety—such as removing the 3-methyl group or shifting to a 1,5-dimethyl configuration—significantly diminished binding affinity. This highlights the critical nature of the C3-methyl group in properly filling the hydrophobic binding pocket of the bromodomain while maintaining the correct vector for the 5-amino hydrogen bond donor (4)[4].
References
One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study
Source: MDPI - Molecules
URL:[Link]
Structure-Based Discovery of CF53 as a Potent and Orally Bioavailable Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitor
Source: Journal of Medicinal Chemistry (ACS / PMC)
URL:[Link]
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review
Source: PMC / NIH
URL:[Link]
This guide addresses the specific challenge of determining the melting point of the hydrochloride salt of 1,3-dimethyl-1H-pyrazol-5-amine. Unlike its free base counterpart (which melts at ~73–77°C), the HCl salt is an ionic solid with a significantly higher lattice energy, likely resulting in a melting point exceeding 150°C.
Critical Warning: Hydrochloride salts of heterocyclic amines are frequently hygroscopic and prone to thermal decomposition near their melting points. Standard capillary methods often fail due to moisture-induced depression or sublimation.[1] This guide prioritizes Differential Scanning Calorimetry (DSC) as the gold standard, while providing a robust modified capillary protocol for laboratories without thermal analysis instrumentation.
Part 1: Physicochemical Context & Expected Behavior[1][2]
To accurately determine the melting point, one must first understand the thermodynamic distinction between the free base and the salt.
Feature
Free Base (Reference)
Hydrochloride Salt (Target)
Implications for MP
Structure
Molecular Crystal
Ionic Lattice
Salt MP will be significantly higher ( difference is common).[1]
Interactions
Van der Waals / H-bonds
Electrostatic / Ionic
Requires higher energy to break lattice; sharp melting indicates high purity.[1]
Hygroscopicity
Low
High
Crucial: Samples must be dried; moisture acts as an impurity, depressing MP (Raoult’s Law).
Thermal Behavior
Melts cleanly
May sublime/decompose
Visual onset may be "browning" (decomposition) rather than clear liquid flow.
Expert Insight: Do not rely on literature values for the free base (65–77°C). If your sample melts in this range, it has likely dissociated or was never successfully converted to the salt. A true HCl salt of this pyrazole structure should exhibit a melting event likely in the range of 160°C – 210°C (estimated based on structural analogs), potentially accompanied by decomposition.
Part 2: Method Comparison (Capillary vs. DSC)
For pharmaceutical-grade determination, the choice of method dictates the reliability of the data.[1]
Comparative Analysis Table
Feature
Method A: Capillary (USP <741>)
Method B: DSC (Thermal Analysis)
Principle
Visual observation of phase change (Solid Liquid).[1]
Measurement of heat flow (Endothermic/Exothermic events).
Suitability for HCl Salts
Moderate. Subjective if decomposition occurs (darkening).
High. Separates dehydration (broad) from melting (sharp).
Recommended for distinguishing between moisture loss, melting, and decomposition.
Sample Prep: Weigh 2–4 mg of dried sample into an aluminum pan.
Pan Configuration:
Scenario A (Dry): Hermetically sealed pan to prevent sublimation.
Scenario B (Suspected Hydrate/Solvent): Pin-hole lid to allow volatiles to escape (prevents pan deformation).[1]
Equilibration: Equilibrate at 30°C for 5 minutes.
Ramp: Heat at 10°C/min to 120°C (to clear potential solvent/water), then reduce to 2°C/min through the expected melt region (140°C – 220°C).
Analysis:
Integrate the main endothermic peak.
(extrapolated onset temperature) is the reported Melting Point.
is the peak melting temperature.
Protocol B: Capillary Method (USP <741> Modified)
Modified for hygroscopic salts.
Drying: Dry the finely powdered salt in a vacuum desiccator over
or silica gel for at least 12 hours.
Packing: Quickly pack the capillary to a height of 3 mm. Crucial: If high humidity is present, flame-seal the open end of the capillary immediately after packing to create a closed system.[1]
Apparatus: Use an automated optoelectronic system (e.g., Mettler Toledo MP system) or oil bath.
Ramp Profile:
Fast Ramp: 10°C/min up to 130°C.
Slow Ramp:1°C/min from 130°C until melt is observed.
Observation:
Record Collapse Point (moistening/sintering).
Record Meniscus Point (true liquid formation).
Record Clear Point (complete liquid).
Note: If the sample turns brown/black before flowing, report "Decomposition with melting at [Temp]".
Part 4: Data Interpretation & Troubleshooting
Use the table below to diagnose your experimental results.
Observation
Diagnosis
Corrective Action
Melting Range 70–80°C
Free Base Contamination. The salt formation was incomplete.[1]
Acidify with HCl in ether/dioxane and recrystallize.
Broad Range (>5°C)
Impure or Wet. Lattice defects caused by solvent or synthesis byproducts.
Dry sample at 50°C under vacuum. If issue persists, recrystallize (e.g., EtOH/Et2O).
Bubbling during Melt
Volatiles/Decomposition.
Use DSC with TGA to confirm if mass loss is water (solvate) or degradation.
Sharp Melt (>200°C)
High Purity Salt.
Validate with elemental analysis (Cl content) to confirm stoichiometry.
Reference Data Simulation
Since specific literature values for the HCl salt are variable, the following represents valid criteria for a pure salt:
Acceptance Criteria: Melting range
.
Expected Value: Significantly higher than 77°C (Free Base).
Stoichiometry Check: Silver Nitrate titration should confirm 1:1 molar ratio of Chloride to Pyrazole.
References
USP General Chapter <741> . Melting Range or Temperature. United States Pharmacopeia. (Standard for capillary method and apparatus suitability).
PubChem Compound Summary . 1,3-Dimethyl-1H-pyrazol-5-amine (Free Base). National Center for Biotechnology Information. (Provides baseline data for the non-salt form).
Giron, D. (2002). Applications of thermal analysis and coupled techniques in pharmaceutical industry. Journal of Thermal Analysis and Calorimetry. (Authoritative text on DSC vs Capillary for salts).
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Reference for general behavior of hydrochloride salts).
Aminopyrazole hydrochloride derivatives represent a critical scaffold in medicinal chemistry, serving as precursors for kinase inhibitors (e.g., crizotinib analogues), analgesic agents, and solvatochromic dyes. Their UV-Vis absorption profiles are not static; they are dynamic systems heavily influenced by tautomeric equilibria and protonation states .
Unlike simple aromatics, the aminopyrazole core contains three potential protonation sites: the exocyclic amine and the two ring nitrogens. In their hydrochloride salt forms, these molecules exist in a delicate equilibrium that shifts based on solvent polarity and pH. This guide provides a rigorous, data-driven comparison of spectral behaviors, moving beyond simple
reporting to explain the causality of spectral shifts.
Core Chromophore Mechanics
Base Chromophore: The pyrazole ring typically absorbs in the deep UV (210–230 nm).
Auxochromic Effect: The amino group (
) introduces an transition, typically shifting absorption to 240–260 nm.
Salt Formation (HCl): Protonation of the ring nitrogen (or exocyclic amine depending on pKa) stabilizes specific tautomers, often causing a hypsochromic (blue) shift by locking the lone pair availability, or a bathochromic (red) shift if conjugation is extended via resonance.
Comparative Analysis of Spectral Features
The following data synthesizes experimental results for three distinct classes of aminopyrazole derivatives. Note how structural complexity correlates with redshifted absorption maxima.
Table 1: Comparative UV-Vis Data of Aminopyrazole Derivatives (Ethanolic Solution)
Strong band; visible region absorption (yellow/orange).
Class IV: Schiff Bases
4-Iminopyrazole derivatives
280–320
~15,000
Distinct shoulder peak; sensitive to hydrolysis.
Critical Insight: For Class III (Azo-coupled) derivatives, the hydrochloride salt often exhibits a significant color change (Solvatochromism) compared to the free base. This is due to the protonation of the azo linkage or the pyrazole nitrogen, which alters the charge transfer (CT) energy gap.
Self-Validating Experimental Protocol
As a Senior Scientist, I reject "recipe-style" protocols. Instead, I propose a Self-Validating Workflow . This protocol includes checkpoints that force the operator to verify system integrity before proceeding.
Validation Criteria: Absorbance must be < 0.005 AU across the range. If > 0.005, clean cuvettes or replace solvent.
Sample Preparation (Gravimetric):
Weigh ~5.0 mg of the aminopyrazole HCl derivative.
Dissolve in 50.0 mL solvent (Stock Concentration: ~0.1 mg/mL).
Sonicate for 5 minutes to ensure complete dissolution of the salt lattice.
The "HCl Check" (Critical Step):
Aminopyrazole HCl salts are acidic. In unbuffered ethanol, the "effective pH" is undefined.
Split the sample into two aliquots:
Aliquot A (Native): Run spectrum immediately.
Aliquot B (Acidified): Add 1 drop of 0.1 M HCl.
Comparison: If Aliquot A and B show identical spectra, the salt is stable. If Aliquot A shows a shoulder or shift compared to B, the salt has partially dissociated (hydrolyzed) in the solvent. Report the spectrum of Aliquot B for the "HCl salt" form.
Data Acquisition:
Scan Rate: 200 nm/min (Medium).
Range: 220 nm – 600 nm.
Smoothing: Apply Savitzky-Golay filter (points: 5) only if noise > 0.002 AU.
Visualizing the Mechanism
The spectral behavior of aminopyrazoles is dictated by the tautomeric equilibrium between the 3-amino and 5-amino forms, and their respective protonated states.
Caption: Figure 1: Self-validating decision tree for spectroscopic characterization of aminopyrazole salts. The "Validation Step" ensures the species being measured is the fully protonated hydrochloride form, eliminating artifacts from partial dissociation.
Expert Commentary on Solvent Effects
When comparing aminopyrazole hydrochloride derivatives against alternatives (like free bases or sulfate salts), the choice of solvent is the single largest variable affecting data quality.
Ethanol vs. Water:
Water: Promotes full dissociation of the HCl salt. You are effectively measuring the protonated cation (
) and the chloride anion () separately.
Ethanol: Ion-pairing is stronger. The spectrum may show broadening due to the proximity of the chloride counter-ion to the pyrazole ring, which can perturb the
-electron cloud.
Hypsochromic Shifts (Blue Shift):
Upon converting the free base (e.g., 3-aminopyrazole) to its HCl salt, you will typically observe a blue shift of 5–15 nm.
Reason: Protonation of the ring nitrogen reduces the electron density available for resonance delocalization across the ring system.
References
Visnav . (2022).[4] Green synthesis, spectroscopic characterization of pyrazole derivatives. Retrieved from
MDPI . (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives. Retrieved from
National Institutes of Health (PMC) . (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization. Retrieved from
ResearchGate . (2024). Synthesis of pyrazole derivatives and their spectroscopic properties. Retrieved from
ScienceAsia . (2005). Optimized and Validated Spectrophotometric Methods for the Determination of Hydrochloride Salts. Retrieved from
A Comprehensive Guide to the Validation of 1,3-dimethyl-1H-pyrazol-5-amine hydrochloride as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the integrity of analytical reference standards is paramount. A well-characterized refer...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the integrity of analytical reference standards is paramount. A well-characterized reference standard is the bedrock of accurate analytical measurements, ensuring the safety, efficacy, and quality of drug substances and products.[1][2][3] This guide provides a comprehensive framework for the validation of 1,3-dimethyl-1H-pyrazol-5-amine hydrochloride as a reference standard, offering a comparative analysis of essential analytical techniques. As a Senior Application Scientist, the aim is to not only present protocols but to instill a deeper understanding of the scientific rationale behind each step, grounded in established regulatory principles.
The validation of a new reference standard is a meticulous process that establishes its fitness for purpose through rigorous laboratory studies.[4][5][6] This involves unequivocal identification, comprehensive purity assessment, and thorough characterization of its physicochemical properties. This guide will navigate through these critical stages, providing detailed experimental protocols and comparative data to empower researchers in their decision-making process. The principles outlined are rooted in the harmonized guidelines of the International Council for Harmonisation (ICH), specifically ICH Q2(R1), and the United States Pharmacopeia (USP) General Chapter <1225>.[4][7][8][9][10]
Foundational Principles: What Defines a Reference Standard?
A reference standard is a highly purified compound that is well-characterized and used as a benchmark for qualitative and quantitative analysis.[2] Before delving into experimental validation, it is crucial to understand the core attributes that a reference standard for 1,3-dimethyl-1H-pyrazol-5-amine hydrochloride must possess:
Identity: The chemical structure must be unambiguously confirmed.
Purity: The content of the main component must be accurately determined, and all significant impurities identified and quantified.[1]
Potency: For quantitative applications, the exact concentration of the active moiety must be known.
Stability: The compound must be stable under defined storage conditions to ensure its integrity over time.
Suitability: The reference standard must be suitable for its intended analytical application.[5][6]
The validation process for a new reference standard, such as 1,3-dimethyl-1H-pyrazol-5-amine hydrochloride, which may not be available from compendial sources, requires a thorough characterization by the sponsor or a contract manufacturer.[2]
The Validation Workflow: A Step-by-Step Approach
The validation of 1,3-dimethyl-1H-pyrazol-5-amine hydrochloride can be systematically approached through a series of interconnected experimental stages. The following diagram illustrates a logical workflow for the comprehensive characterization and validation of a new reference standard.
Caption: A logical workflow for the validation of a new reference standard.
Experimental Protocols and Comparative Analysis
This section provides detailed protocols for the key analytical techniques involved in the validation of 1,3-dimethyl-1H-pyrazol-5-amine hydrochloride. A comparative analysis of their strengths and limitations is also presented to guide the selection of the most appropriate methods.
Identity Confirmation
Unequivocal identification of the reference standard is the first and most critical step. A combination of spectroscopic techniques is recommended to provide orthogonal evidence of the chemical structure.[5]
NMR is a powerful technique for structural elucidation, providing detailed information about the molecular structure of a compound.[11]
Experimental Protocol:
Sample Preparation: Dissolve approximately 10-20 mg of 1,3-dimethyl-1H-pyrazol-5-amine hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
¹H NMR Acquisition: Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer.
¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. Techniques such as DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.
2D NMR (Optional): If structural ambiguity exists, perform 2D NMR experiments such as COSY and HSQC to establish connectivity.
Data Analysis: Integrate the proton signals, determine chemical shifts, and analyze coupling patterns to confirm the expected structure of 1,3-dimethyl-1H-pyrazol-5-amine hydrochloride.
MS provides information about the molecular weight of the compound and can be used to confirm its elemental composition.[11]
Experimental Protocol:
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
MS Acquisition: Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using electrospray ionization (ESI) in positive ion mode.
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass of the protonated 1,3-dimethyl-1H-pyrazol-5-amine. The fragmentation pattern can also provide structural information.
FTIR provides a molecular fingerprint of the compound by identifying its functional groups.
Experimental Protocol:
Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
FTIR Acquisition: Acquire the infrared spectrum over a range of 4000-400 cm⁻¹.
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in 1,3-dimethyl-1H-pyrazol-5-amine hydrochloride (e.g., N-H, C-H, C=N, C-N stretches).
Comparison of Identity Confirmation Techniques:
Technique
Strengths
Limitations
NMR
Provides detailed structural information and is quantitative (qNMR).[11]
Lower sensitivity compared to MS.
MS
High sensitivity, provides accurate molecular weight.[11]
May not distinguish between isomers.
FTIR
Fast, non-destructive, good for functional group identification.
Provides limited structural information on its own.
Purity and Impurity Profiling
A comprehensive assessment of purity involves the use of multiple analytical techniques to detect and quantify different types of impurities, including organic, inorganic, and residual solvents.[1]
HPLC is the most widely used technique for the separation and quantification of organic impurities in pharmaceutical substances.[11][12][13]
Experimental Protocol:
Method Development: Develop a stability-indicating HPLC method capable of separating 1,3-dimethyl-1H-pyrazol-5-amine from its potential process-related impurities and degradation products. A reverse-phase C18 column with a gradient elution of a buffered mobile phase and an organic modifier is a common starting point.[14]
System Suitability: Before sample analysis, perform system suitability tests (e.g., injection precision, resolution, tailing factor) to ensure the performance of the chromatographic system.
Sample Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a known concentration.
Analysis: Inject the sample solution into the HPLC system and record the chromatogram.
Data Analysis: Determine the area percentage of the main peak and any impurity peaks. For accurate quantification, the relative response factors of the impurities should be determined.[1]
Residual solvents are organic volatile impurities that may be present from the synthesis process.[15][16] HS-GC is the standard technique for their determination.[17]
Experimental Protocol:
Sample Preparation: Accurately weigh the reference standard into a headspace vial and add a suitable dissolution solvent (e.g., DMSO, DMF).
Standard Preparation: Prepare a standard solution containing the expected residual solvents at their specified limits according to ICH Q3C guidelines.[17]
HS-GC Acquisition: Place the vials in the headspace autosampler and analyze using a GC equipped with a flame ionization detector (FID). The GC column and temperature program should be optimized for the separation of the target solvents.[15]
Data Analysis: Quantify the residual solvents in the sample by comparing their peak areas to those in the standard solution.
The sulphated ash test is a non-specific method to measure the total amount of inorganic impurities in an organic substance.
Experimental Protocol:
Procedure: Accurately weigh a specified amount of the reference standard into a crucible. Moisten with sulfuric acid and heat gently until the substance is thoroughly charred. Cool, moisten the residue with more sulfuric acid, and ignite at a high temperature (e.g., 600 ± 50 °C) until all black particles have disappeared.
Calculation: The weight of the remaining residue is expressed as a percentage of the initial weight of the substance.
The presence of water can affect the potency and stability of a reference standard. Karl Fischer titration is the most accurate method for determining water content.
Experimental Protocol:
Instrument Setup: Use a coulometric or volumetric Karl Fischer titrator.
Titration: Accurately weigh and introduce the sample into the titration vessel containing the Karl Fischer reagent. The instrument will automatically titrate the water present and display the result.
Comparison of Purity Assessment Techniques:
Technique
Analyte
Strengths
Limitations
HPLC
Organic Impurities
High resolution and sensitivity, quantitative.[12]
Requires method development, may not detect all impurities.
Simple, provides a measure of total inorganic content.
Non-specific, destructive.
Karl Fischer
Water Content
Accurate and specific for water.
Requires a dedicated instrument.
Physicochemical Characterization
Understanding the physicochemical properties of the reference standard is crucial for its proper handling, storage, and use.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of the material, such as melting point, decomposition temperature, and the presence of solvates or hydrates.[18]
Experimental Protocol:
DSC: Accurately weigh a small amount of the sample (2-5 mg) into an aluminum pan. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge and record the heat flow. The melting point is determined from the endothermic peak.
TGA: Accurately weigh a slightly larger amount of the sample (5-10 mg) into a TGA pan. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge and record the weight loss as a function of temperature. This can indicate the loss of water or solvents and the decomposition of the compound.[19]
Simultaneous TGA-DSC analysis can provide complementary information from a single experiment.[20]
Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[21][] This is a critical parameter for amine hydrochloride salts, which can be hygroscopic.
Experimental Protocol:
Dynamic Vapor Sorption (DVS): This is the preferred method for assessing hygroscopicity.[23] A small amount of the sample is placed in a DVS instrument, and the weight change is monitored as the relative humidity (RH) is varied in a controlled manner.
Static Method (Desiccator): A simpler, though less detailed, method involves storing a pre-weighed sample in a desiccator at a constant high relative humidity (e.g., 80% RH) for a defined period (e.g., 24 hours) and then re-weighing it to determine the moisture uptake.[21][24]
Hygroscopicity Classification (based on Ph. Eur.): [21]
Classification
Weight Gain (%)
Non-hygroscopic
< 0.2
Slightly hygroscopic
≥ 0.2 and < 2
Hygroscopic
≥ 2 and < 15
Very hygroscopic
≥ 15
Assay and Potency Determination
The final step in the validation process is to accurately determine the potency of the reference standard. This is typically done by a mass balance approach or by an absolute quantitative method.
Mass Balance Approach:
The purity of the reference standard is calculated by subtracting the percentages of all identified impurities from 100%.
qNMR is an absolute method that can be used to determine the purity of a compound without the need for a reference standard of the same compound.[11] It involves comparing the integral of a signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration.
Data Summary and Comparison
The following tables present hypothetical, yet realistic, data for the validation of a new batch of 1,3-dimethyl-1H-pyrazol-5-amine hydrochloride reference standard.
Table 1: Identity Confirmation Data
Technique
Result
Conclusion
¹H NMR
Spectrum consistent with the proposed structure.
Identity confirmed.
¹³C NMR
Spectrum consistent with the proposed structure.
Identity confirmed.
HRMS
Found: [M+H]⁺ = 112.0870; Calculated for C₅H₁₀N₃⁺: 112.0875
Identity and elemental composition confirmed.
FTIR
Characteristic peaks for N-H, C-H, C=N, and C-N bonds observed.
Functional groups consistent with the structure.
Table 2: Purity and Impurity Profile
Test
Method
Result
Specification
Organic Purity
HPLC
99.85% (area %)
≥ 99.5%
Water Content
Karl Fischer
0.08%
≤ 0.5%
Residual Solvents
GC-HS
< 0.05% (Methanol)
Meets ICH Q3C limits
Inorganic Impurities
Sulphated Ash
0.02%
≤ 0.1%
Table 3: Physicochemical Properties
Property
Method
Result
Melting Point
DSC
215-218 °C
Decomposition Temp.
TGA
Onset at 230 °C
Hygroscopicity
DVS (at 80% RH)
1.5% weight gain
Hygroscopicity Class
-
Slightly hygroscopic
Table 4: Potency Calculation (Mass Balance)
Component
Value (%)
100%
100.00
(-) Organic Impurities
0.15
(-) Water Content
0.08
(-) Residual Solvents
< 0.05
(-) Inorganic Impurities
0.02
Assigned Purity
99.7%
Conclusion and Recommendations
The validation of a reference standard is a scientifically rigorous process that underpins the quality of all subsequent analytical work. This guide has provided a comprehensive framework for the validation of 1,3-dimethyl-1H-pyrazol-5-amine hydrochloride, from initial identity confirmation to final potency assignment.
The presented data, although hypothetical, illustrates the expected outcomes of a thorough validation study. The combination of orthogonal analytical techniques provides a high degree of confidence in the identity, purity, and physicochemical properties of the reference standard. The "slightly hygroscopic" nature of the hydrochloride salt, as determined by DVS, highlights the importance of proper storage conditions (i.e., in a desiccator or under an inert atmosphere) to maintain its integrity.
For routine use, it is recommended to establish a secondary reference standard that is qualified against this well-characterized primary standard. This approach conserves the primary standard and ensures the long-term consistency of analytical results. The validation of an analytical procedure is an ongoing process, and the reference standard should be periodically re-evaluated to ensure its continued fitness for purpose.[4][25][26]
References
United States Pharmacopeia.
BA Sciences.
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
ECA Academy. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum.
Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
MilliporeSigma.
LCGC International.
ResolveMass. Residual Solvent Analysis in US Pharma: Class 1,2,3 Guide.
RSSL.
USP-NF.
ICH. Quality Guidelines.
Pharmaceutical Technology.
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
ResolveMass Laboratories Inc.
ResearchGate. Q2(R1)
Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4).
Shimadzu. Residual Solvents Analysis in Pharmaceuticals by HS-GC-FID with Newly Added Compounds – USP <467> Proced.
MRIGlobal. Four Keys to Reference Standard Management.
BOC Sciences. Hygroscopicity Testing.
Pharma Excipients.
Slideshare.
Pacific BioLabs. Analytical Services to Characterize New Chemical Entities.
ALWSCI.
European Medicines Agency. Guideline on the Chemistry of New Active Substances.
PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
Technology Networks.
PharmaRegulatory.in.
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
Benchchem. A Comparative Guide to Cross-Validation of Analytical Methods for 2-Methylindolin-1-amine hydrochloride.
ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
PMC. Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines.
PerkinElmer. Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC.
MDPI. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients.
AZoM. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
ResearchGate.
Agilent. Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1).
Personal protective equipment for handling 1,3-dimethyl-1H-pyrazol-5-amine hydrochloride
Executive Summary & Chemical Profile This guide defines the mandatory safety protocols for handling 1,3-dimethyl-1H-pyrazol-5-amine hydrochloride (CAS: 103068-64-0).[1][2] As a functionalized aminopyrazole salt, this com...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Profile
This guide defines the mandatory safety protocols for handling 1,3-dimethyl-1H-pyrazol-5-amine hydrochloride (CAS: 103068-64-0).[1][2] As a functionalized aminopyrazole salt, this compound is a critical scaffold in pharmaceutical synthesis, particularly for kinase inhibitors and agrochemicals.[1][2]
While often classified as an "Irritant," the hydrochloride salt moiety introduces acidic characteristics that intensify ocular and respiratory risks compared to the free base.[1][2] This protocol treats the substance with a conservative safety margin, prioritizing containment of dust and prevention of mucosal contact.[1][2][3][4][5][6][7][8]
Understanding the mechanism of injury is essential for selecting the correct PPE.[2]
Respiratory Tract Irritation (H335): As a hydrochloride salt, inhalation of dust creates localized hydrochloric acid upon contact with moist mucous membranes in the nose and throat.[2] This causes immediate inflammation and potential bronchospasm.[2]
Ocular Damage (H319): The combination of the amine (organic base) and the HCl (acid) creates a buffering salt that can be abrasive and chemically damaging to the cornea.[2]
Hygroscopicity: The salt readily absorbs atmospheric moisture, leading to clumping.[2] This physical change often prompts researchers to use force when weighing (scraping), which paradoxically increases the risk of sudden dust aerosolization.[1][2]
Personal Protective Equipment (PPE) Matrix
Standard laboratory attire (lab coat, long pants, closed-toe shoes) is the baseline.[1][2] The following are specific upgrades for this compound.
Protection Zone
Equipment Standard
Technical Rationale
Ocular
Unvented Chemical Splash Goggles (ANSI Z87.1+)
Safety glasses are insufficient.[1][2] Fine salt dust can bypass side shields.[2] Goggles seal the orbital area against acidic dust and splashes.[2]
Nitrile provides excellent resistance to solid organic salts.[2] Change immediately if punctured.[2]
Hand (Solution)
Double Gloving or Laminate/Barrier Gloves
Once dissolved in organic solvents (e.g., DCM, MeOH), the permeation rate increases.[2] Double gloving (colored under-glove) visualizes breaches.[1][2]
Respiratory
N95/P2 Respirator (If outside Fume Hood)
Primary Control: Handle inside a fume hood.[2] If weighing on an open bench is unavoidable, a fit-tested particulate respirator is mandatory to prevent inhalation of acidic fines.[1][2]
Body
Tyvek® Sleeve Covers (Optional but Recommended)
Prevents dust accumulation on lab coat cuffs, a common source of secondary exposure when researchers touch their face later.[2]
Operational Protocol: Step-by-Step Handling
Phase A: Engineering Controls & Setup[1][8]
Humidity Control: Ensure the environment is <50% RH if possible. High humidity causes the salt to deliquesce, making transfer difficult.[1][2]
Static Mitigation: Use an ionizing bar or anti-static gun on the weighing vessel.[2] Crystalline salts often carry static charges that cause particles to "jump" or repel from the spatula.[2]
The "Draft Shield" Technique: If your balance is not inside the fume hood, use a portable draft shield.[2]
Transfer: Do not pour from the stock bottle. Use a clean, dry stainless steel spatula.[1][2]
Solubilization: Add the solvent to the solid.[2] Adding solid to a stirring solvent can generate a dust plume.[2]
Note: When dissolving in water, the pH will be acidic.[1][2] When dissolving in organic bases (e.g., Pyridine), a mild exotherm may occur.[1][2]
Phase C: Reaction & Cleanup[1]
Venting: If used in a reaction evolving gas (e.g., neutralization with carbonate bases), ensure the vessel is vented to a scrubber or hood exhaust to prevent over-pressurization.[2]
Decontamination: Wipe the balance area with a wet paper towel (water solubilizes the salt immediately) followed by an ethanol wipe.[2] Do not dry sweep. [2]
Visual Workflow: Hierarchy of Controls
The following diagram illustrates the decision-making logic for handling this compound, prioritizing engineering controls over PPE.
Figure 1: Operational workflow emphasizing the hierarchy of controls. Note the critical branch point regarding fume hood availability.
Emergency Response & Disposal
Accidental Release (Spill)[2][8]
Solid Spill: Do not use a brush (generates dust).[2] Cover with a wet paper towel to dissolve/dampen the powder, then wipe up.[1][2]
Solution Spill: Absorb with vermiculite or spill pads.[2]
Deactivation: Wipe the surface with a dilute (5%) Sodium Bicarbonate solution to neutralize the acidic hydrochloride residue, then rinse with water.[2]
First Aid
Eye Contact: Flush immediately with water for 15 minutes.[2][4][7][8] The HCl component requires immediate dilution to prevent corneal etching.[2]
Skin Contact: Wash with soap and water.[2][4][5][6] Do not use ethanol (may enhance absorption).[2]
Disposal Strategy
This compound contains both Nitrogen and Chlorine.[2]
Solid Waste: Dispose of in "Solid Toxic" or "Hazardous Solid" containers.
Liquid Waste: Due to the hydrochloride counter-ion, this should generally be segregated into the Halogenated Organic Waste stream, unless your facility allows minor salt contaminants in non-halogenated streams.[2] Check local EHS regulations.
References
Matrix Fine Chemicals. 1,3-DIMETHYL-1H-PYRAZOL-5-AMINE HYDROCHLORIDE | CAS 103068-64-0. Retrieved from [Link][2]
PubChem. 1,3-dimethyl-1H-pyrazol-5-amine (Compound Summary). National Library of Medicine.[2] Retrieved from [Link]